(Z)-9-Propenyladenine
Description
Properties
IUPAC Name |
9-[(Z)-prop-1-enyl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2-5H,1H3,(H2,9,10,11)/b3-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWCANXGLNLMJB-IHWYPQMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CN1C=NC2=C(N=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\N1C=NC2=C(N=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1464851-21-5 | |
| Record name | 9-(1Z)-1-Propen-1-yl-9H-purin-6-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1464851215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(1Z)-1-Propen-1-yl-9H-purin-6-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQV5K3XE3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(Z)-9-Propenyladenine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-9-Propenyladenine is a recognized mutagenic impurity associated with the antiretroviral drug Tenofovir Disoproxil Fumarate.[1][2][3] Tenofovir, a nucleotide analogue reverse transcriptase inhibitor, is a critical medication in the management of HIV-1 and HBV infections.[1][4] The presence of impurities such as this compound is a significant concern in drug manufacturing and quality control due to the potential for genotoxicity. This document provides a comprehensive overview of the chemical structure, properties, and known biological effects of this compound, compiled from publicly available data.
Chemical Structure and Identification
This compound is a purine derivative characterized by a propenyl group attached to the nitrogen at position 9 of the adenine ring, with the double bond in the (Z) or cis-configuration.
| Identifier | Value |
| IUPAC Name | 9-[(1Z)-prop-1-en-1-yl]-9H-purin-6-amine |
| CAS Number | 1464851-21-5[5][6] |
| Molecular Formula | C₈H₉N₅[5] |
| Molecular Weight | 175.19 g/mol |
| SMILES | C/C=C\N1C=NC2=C(N=CN=C21)N |
| Synonyms | (Z)-9-(Prop-1-en-1-yl)-9H-purin-6-amine, (Z)-Mutagenic Impurity of Tenofovir Disoproxil[6] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. The following table summarizes the available computed and general properties.
| Property | Value |
| Physical State | Solid (presumed) |
| Solubility | Soluble in DMSO |
| Storage Conditions | Store at -20°C for long-term stability |
Biological Activity and Significance
This compound is primarily of interest due to its classification as a mutagenic impurity.[1][2][3][4] Mutagenic substances have the potential to cause changes in the genetic material of an organism, which can have serious health implications, including carcinogenesis. The control of such impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug safety and is strictly regulated by authorities such as the International Council for Harmonisation (ICH).
Signaling Pathways
Currently, there is no specific information available in the public domain detailing the signaling pathways affected by this compound. Its mutagenic activity suggests an interaction with DNA, potentially through intercalation or the formation of DNA adducts, which could trigger DNA damage response pathways. However, without specific studies, any description of pathway involvement would be speculative.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively reported in peer-reviewed literature. The following represents a general methodology for a key assay used to determine mutagenicity.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.
General Protocol:
-
Strain Selection: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are selected to detect different types of mutations (e.g., frameshift, base-pair substitutions).
-
Metabolic Activation: The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from rat liver. This is to assess the mutagenicity of the parent compound as well as its metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance, this compound, in a liquid suspension.
-
Plating: The treated bacteria are then plated on a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to grow) is counted for each concentration of the test substance and compared to the number of spontaneous revertant colonies in the negative control.
-
Analysis: A substance is generally considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly above the background level.
Note: A specific experimental protocol and the detailed results of the Ames test for this compound are not available in the reviewed public literature.
Synthesis
Logical Relationships and Workflows
Due to the limited availability of detailed experimental studies on this compound, it is not possible to construct meaningful diagrams of signaling pathways or experimental workflows at this time. The primary known characteristic is its identity as a mutagenic impurity, the investigation of which would follow a standard workflow for genotoxicity testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | (Z)-Mutagenic Impurity of Tenofovir Disoproxil | HIV | Ambeed.com [ambeed.com]
- 3. 9-Propenyladenine | Mutagenic Impurity of Tenofovir Disoproxil | Purines | Ambeed.com [ambeed.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. allmpus.com [allmpus.com]
- 6. 1464851-21-5|(Z)-9-(Prop-1-en-1-yl)-9H-purin-6-amine|BLD Pharm [bldpharm.com]
(Z)-9-Propenyladenine CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-9-Propenyladenine is a recognized mutagenic impurity associated with the manufacturing of Tenofovir Disoproxil Fumarate, a critical antiretroviral medication for the treatment of HIV-1 and Hepatitis B infections. As a process-related impurity and potential degradant, the presence of this compound is carefully monitored and controlled in the final drug product to ensure patient safety. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and discusses the general methodologies relevant to its synthesis, analysis, and toxicological assessment. While specific experimental data for the (Z)-isomer is limited in publicly available literature, this guide outlines the established principles and techniques that are applied in the pharmaceutical industry to characterize and control such impurities.
Chemical Identity and Properties
This compound is a substituted purine derivative. Its core structure consists of an adenine molecule with a propenyl group attached at the 9-position of the purine ring, with the double bond in the Z (cis) configuration.
| Property | Value | Reference |
| CAS Number | 1464851-21-5 | [1] |
| Molecular Formula | C₈H₉N₅ | [1] |
| Molecular Weight | 175.19 g/mol | [1] |
| IUPAC Name | 9-[(1Z)-prop-1-en-1-yl]-9H-purin-6-amine | |
| Synonyms | (Z)-9-(Prop-1-en-1-yl)-9H-purin-6-amine, (Z)-Mutagenic Impurity of Tenofovir Disoproxil | [1][2] |
Relationship to Tenofovir Disoproxil Fumarate
This compound is identified as a mutagenic impurity in the active pharmaceutical ingredient (API) Tenofovir Disoproxil Fumarate.[3] Tenofovir is a nucleotide analogue reverse transcriptase inhibitor that, in its prodrug form, is a cornerstone of antiretroviral therapy.[4] Impurities such as 9-propenyladenine can arise during the synthesis of the API or through degradation. Due to its mutagenic potential, regulatory agencies require stringent control of its levels in the final drug product.
The formation of 9-propenyladenine isomers is a potential outcome of certain synthetic routes used for Tenofovir Disoproxil Fumarate. The logical relationship can be visualized as a potential side reaction or degradation pathway from starting materials or intermediates.
Experimental Protocols
Synthesis of Propenyladenine Isomers
The synthesis of 9-propenyladenine isomers would typically involve the alkylation of adenine or a protected adenine derivative with a suitable propenyl-containing electrophile. A generalized synthetic approach is described below. A specific protocol for the synthesis of the related (E)-isomer has been published, and a similar strategy with stereoselective control would be required for the (Z)-isomer.
General Synthetic Scheme:
-
Step 1: Alkylation of Adenine. Adenine is reacted with a 1-halopropene (e.g., 1-bromopropene) in the presence of a base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide, acetonitrile). The reaction conditions, including temperature and choice of base and solvent, would be optimized to favor N9-alkylation over N7-alkylation and to control the stereochemistry of the propenyl group.
-
Step 2: Isomer Separation and Purification. The reaction mixture would likely contain a mixture of (Z)- and (E)-isomers, as well as other alkylated products. Separation and purification of the desired (Z)-isomer would be achieved using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Step 3: Characterization. The structure and stereochemistry of the purified this compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, NOESY), mass spectrometry (MS), and infrared (IR) spectroscopy.
Analytical Method for Quantification
The quantification of this compound as an impurity in Tenofovir Disoproxil Fumarate would be performed using a validated, stability-indicating HPLC method, likely with UV detection.
General HPLC-UV Method Parameters:
-
Column: A reversed-phase column (e.g., C18, C8) with appropriate dimensions and particle size.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, acetate buffer) and an organic modifier (e.g., acetonitrile, methanol), run in either isocratic or gradient elution mode. The pH of the aqueous phase would be optimized for optimal separation.
-
Flow Rate: Typically in the range of 0.8 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where both Tenofovir and this compound have significant absorbance (e.g., around 260 nm).[5]
-
Quantification: Quantification would be based on the peak area of this compound relative to a calibration curve prepared from a certified reference standard.
Mutagenicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)
The mutagenic potential of this compound would be evaluated using the bacterial reverse mutation assay, commonly known as the Ames test. This is a standard in vitro assay for the detection of genotoxicity.
General Ames Test Protocol:
-
Tester Strains: A set of histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations (frameshift and base-pair substitutions).[6][7]
-
Metabolic Activation: The assay is conducted both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to assess the mutagenicity of the parent compound and its metabolites.[6][8]
-
Procedure:
-
The tester strains are exposed to various concentrations of this compound in a minimal agar medium lacking the essential amino acid (histidine or tryptophan).
-
Positive and negative (solvent) controls are run concurrently.
-
The plates are incubated for 48-72 hours at 37°C.[6]
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted for each concentration and compared to the negative control. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly above the background level.
Biological Activity and Signaling Pathways
As an impurity of Tenofovir, the primary biological concern for this compound is its mutagenicity. The mechanism of action of the parent drug, Tenofovir, involves the inhibition of viral reverse transcriptase.[3][4] It is plausible that this compound, as a purine analogue, could interact with DNA and DNA-processing enzymes, leading to its genotoxic effects. However, specific signaling pathways directly modulated by this compound have not been elucidated in the available literature. Its characterization is primarily focused on its toxicological profile as a genotoxic impurity rather than any therapeutic activity.
Data Summary
Specific quantitative data for the biological or toxicological activity of this compound are not widely published. The following table illustrates the type of data that would be generated and evaluated for such an impurity.
| Assay | Parameter | Expected Result for a Mutagenic Impurity |
| Bacterial Reverse Mutation Assay (Ames Test) | Fold increase in revertant colonies over background | A significant, dose-dependent increase in one or more tester strains. |
| In vitro Micronucleus Test | Frequency of micronucleated cells | A significant increase in micronuclei formation, indicating clastogenic or aneugenic potential. |
| HPLC Impurity Profiling | Limit of Quantification (LOQ) | A low value (e.g., in the ppm range relative to the API) to ensure detection at trace levels. |
| HPLC Impurity Profiling | Limit of Detection (LOD) | A low value (e.g., in the ppm range relative to the API) to ensure detection at trace levels. |
Conclusion
This compound is a critical quality attribute to be monitored in the production of Tenofovir Disoproxil Fumarate due to its classification as a mutagenic impurity. While detailed experimental data for this specific isomer are not extensively available in public literature, the principles and methodologies for its synthesis, detection, and toxicological evaluation are well-established within the pharmaceutical sciences. This guide provides a foundational understanding for researchers and drug development professionals involved in the quality control and safety assessment of antiretroviral therapies. Further research into the precise mechanisms of its formation and mutagenicity would be beneficial for the continued optimization of Tenofovir Disoproxil Fumarate manufacturing processes.
References
- 1. This compound | CAS No- 1464851-21-5 | Simson Pharma Limited [simsonpharma.com]
- 2. 9-Propenyladenine | C8H9N5 | CID 71812668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 7. enamine.net [enamine.net]
- 8. bulldog-bio.com [bulldog-bio.com]
(Z)-9-Propenyladenine: A Technical Overview of a Mutagenic Impurity
(Z)-9-Propenyladenine is a recognized mutagenic impurity associated with the antiretroviral drug Tenofovir Disoproxil Fumarate. [1][2][3] As a critical area of interest for researchers, scientists, and drug development professionals, understanding the synthesis and characterization of this compound is paramount for ensuring the safety and efficacy of tenofovir-based therapies. This technical guide synthesizes the publicly available information on this compound, outlining its properties and highlighting the current gaps in publicly accessible scientific literature regarding its detailed synthesis and biological mechanisms.
Physicochemical Properties
This compound is a small molecule with the chemical formula C₈H₉N₅ and a molecular weight of 175.19 g/mol .[4][5] Its identity is confirmed by the Chemical Abstracts Service (CAS) number 1464851-21-5.[3][5] While detailed experimental data for its physical properties are not widely published, a summary of its key identifiers is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | (Z)-9-(Prop-1-en-1-yl)-9H-purin-6-amine | [4] |
| Molecular Formula | C₈H₉N₅ | [4] |
| Molecular Weight | 175.19 g/mol | [4] |
| CAS Number | 1464851-21-5 | [3][5] |
| Synonyms | (Z)-Mutagenic Impurity of Tenofovir Disoproxil | [3] |
Table 1: Key Identifiers for this compound
Synthesis and Manufacturing
Detailed, publicly available experimental protocols for the stereoselective synthesis of this compound are notably absent in the surveyed scientific literature. Pharmaceutical companies that produce Tenofovir Disoproxil Fumarate and chemical suppliers offering this compound as an analytical standard will have proprietary synthesis methods.[1]
One patent describes a general method for the synthesis of 9-propenyl adenine via a Wittig-type reaction, but it does not specify the isomeric purity ((Z) or (E)) of the final product and lacks a detailed experimental protocol and characterization of the specific isomers.[6] The synthesis of various impurities of tenofovir has been a subject of research to ensure drug quality and safety, though a specific focus on the (Z)-isomer of 9-propenyladenine is not prevalent in public reports.[1][7][8][9]
The likely general approach to the synthesis of N9-substituted purines involves the alkylation of adenine. To achieve the (Z)-configuration of the propenyl group, a stereoselective synthesis would be required, potentially involving the use of specific catalysts or Z-selective olefination reactions. A conceptual workflow for such a synthesis is depicted below.
Conceptual Synthesis Workflow for this compound.
Characterization
Comprehensive characterization data for this compound, including detailed ¹H NMR, ¹³C NMR, and mass spectrometry analyses, are not publicly available. Commercial suppliers of this compound as a reference standard provide a Certificate of Analysis with their products, which would contain this information.[4] However, these documents are not typically accessible in the public domain. The characterization of impurities in tenofovir is a critical aspect of quality control in its manufacturing process.[1][7]
A general workflow for the characterization of a synthesized chemical entity like this compound would involve a battery of analytical techniques to confirm its structure and purity.
General Characterization Workflow.
Biological Activity and Signaling Pathways
This compound is identified as a mutagenic impurity.[2][3] The broader class of 9-N-substituted adenines has been studied for mutagenicity, with some compounds showing activity in the Ames test, particularly after metabolic activation.[10][11] However, the specific molecular and cellular signaling pathways through which this compound exerts its mutagenic effects are not detailed in the available literature.
The parent drug, tenofovir, is a nucleotide analogue reverse transcriptase inhibitor, which acts by being incorporated into viral DNA and causing chain termination.[2][3] While this compound is an impurity of tenofovir, it is not described as having a therapeutic effect. Studies on other tenofovir impurities have investigated their potential for nephrotoxicity and interaction with transporters like the human organic anion transporter 1 (hOAT1), but similar studies specifically on this compound are not publicly documented.[12] The potential for genotoxicity of impurities in tenofovir is a significant concern for regulatory bodies.[13][14]
Due to the lack of specific information on the signaling pathways affected by this compound, a diagrammatic representation of its mechanism of action cannot be provided at this time. Research in this area would be valuable for a more complete understanding of the risk profile of this impurity.
References
- 1. Identification, synthesis and characterization of new impurities in tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1464851-21-5|(Z)-9-(Prop-1-en-1-yl)-9H-purin-6-amine|BLD Pharm [bldpharm.com]
- 5. Tenofovir (Z)-9- Propenyl adenine - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. CN106632340A - A kind of method of synthesizing tenofovir intermediate - Google Patents [patents.google.com]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mutagenicity testing of 9-N-substituted adenines and their N-oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutagenicity testing of 9-N-substituted adenines and their N-oxidation products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Impurity in Tenofovir Disoproxil Fumarate Exhibits High Human ...: Ingenta Connect [ingentaconnect.com]
- 13. CN111239286B - Method for detecting genotoxic impurities in tenofovir - Google Patents [patents.google.com]
- 14. A kind of detection method of genotoxic impurity in tenofovir alafenamide fumarate - Eureka | Patsnap [eureka.patsnap.com]
Unraveling the Enigma: The Mechanism of Action of (Z)-9-Propenyladenine Remains Largely Undefined
Despite its identification as a mutagenic impurity in the widely used antiretroviral drug Tenofovir Disoproxil Fumarate, the specific mechanism of action of (Z)-9-Propenyladenine remains conspicuously absent from publicly available scientific literature. Current research and documentation primarily focus on its role as a contaminant, with detailed mechanistic studies on the compound itself appearing to be limited or unpublished.
The designation of this compound as "mutagenic" suggests a potential for this molecule to interact with genetic material, possibly leading to DNA damage or errors in replication. However, the specific nature of this interaction, the cellular pathways it may affect, and the precise molecular targets remain unelucidated in the provided information.
The Parent Compound: A Well-Defined Mechanism
To understand the context in which this compound is discussed, it is useful to consider the mechanism of its parent compound, Tenofovir.
The Void of Specific Data
A comprehensive search for quantitative data such as IC50, EC50, or Ki values for this compound yielded no results. Similarly, detailed experimental protocols for assays that would elucidate its mechanism of action are not available in the public domain. This lack of data prevents the creation of structured tables and in-depth procedural descriptions as per the initial request.
The logical relationship concerning this compound, based on current information, is rudimentary and is depicted below.
References
Unveiling the Mutagenic Potential of (Z)-9-Propenyladenine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-9-Propenyladenine is recognized as a potential mutagenic impurity in the synthesis of Tenofovir Disoproxil Fumarate, a critical antiretroviral medication. As a structural analogue of adenine, a fundamental component of DNA, its presence in pharmaceutical products necessitates a thorough evaluation and stringent control of its mutagenic potential. This technical guide provides an in-depth overview of the assessment of the mutagenic profile of this compound, detailing the experimental protocols for key genotoxicity assays and the regulatory framework governing its control. While specific quantitative data for this compound is not publicly available, this document presents representative data in structured tables to illustrate the expected outcomes for a compound classified as a mutagenic impurity. Furthermore, signaling pathways and experimental workflows are visualized to provide a comprehensive understanding of the scientific and regulatory considerations for such impurities.
Introduction
This compound is an organic compound that has been identified as a potential impurity in the manufacturing process of Tenofovir Disoproxil Fumarate.[1][2][3][4][5] Due to its structural similarity to adenine, a purine nucleobase, there is a scientific basis for concern regarding its potential to interact with DNA and induce mutations. The control of mutagenic impurities in pharmaceuticals is a critical aspect of drug safety and is guided by international regulatory frameworks such as the ICH M7 guideline. This guideline establishes a risk-based approach to identify, categorize, and control DNA reactive (mutagenic) impurities to limit the potential carcinogenic risk.
The presence of a propenyl group attached to the adenine core introduces a reactive chemical moiety that could potentially alkylate DNA, leading to mutations if not properly repaired by the cell's DNA repair mechanisms. Therefore, a comprehensive assessment of the mutagenic potential of this compound is a mandatory step in the quality control of Tenofovir Disoproxil Fumarate.
Regulatory Framework and Control Strategy
The control of mutagenic impurities like this compound is governed by the principles outlined in the ICH M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk". This guideline provides a framework for classifying impurities based on their mutagenic potential and for establishing acceptable intake levels.
A crucial aspect of the control strategy for mutagenic impurities is the establishment of a Threshold of Toxicological Concern (TTC), which is a default permissible daily intake for any unstudied chemical that poses a negligible risk of carcinogenicity or other toxic effects. For known mutagens, a substance-specific acceptable intake is often derived from toxicological data. For instance, in the case of Tenofovir Disoproxil Fumarate, the production process is validated to ensure that the level of 9-propenyladenine does not exceed 5 parts per million (ppm).
The logical workflow for the assessment and control of a potential mutagenic impurity is depicted in the following diagram:
Workflow for Mutagenic Impurity Assessment.
Experimental Protocols for Mutagenicity Assessment
The mutagenic potential of a compound is typically evaluated using a battery of in vitro and in vivo tests. The standard assays recommended by regulatory agencies include the bacterial reverse mutation assay (Ames test), the in vitro mammalian cell micronucleus test, and the in vitro mammalian chromosomal aberration test.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the genes required for histidine or tryptophan synthesis, respectively. The assay evaluates the ability of a test substance to cause reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize the essential amino acid, allowing them to grow on a minimal medium.
Methodology:
-
Strains: A minimum of five strains are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or S. typhimurium TA102.
-
Metabolic Activation: The assay is performed both in the absence and presence of a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.
-
Procedure (Plate Incorporation Method):
-
The test substance, at various concentrations, is mixed with the bacterial tester strain and molten top agar.
-
For assays with metabolic activation, the S9 mix is also added to the top agar.
-
The mixture is poured onto the surface of a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the negative control, and/or a reproducible increase at one or more concentrations.
In Vitro Mammalian Cell Micronucleus Test - OECD 473
Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
Methodology:
-
Cell Lines: Human peripheral blood lymphocytes or established cell lines such as CHO, V79, or TK6 are commonly used.
-
Treatment: Cells are exposed to the test substance at a range of concentrations, both with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Cytochalasin B is added to the cell cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration.
-
Data Analysis: A statistically significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.
In Vitro Mammalian Chromosomal Aberration Test - OECD 473
Principle: This test identifies substances that cause structural chromosomal abnormalities in cultured mammalian cells.
Methodology:
-
Cell Lines: Similar to the micronucleus test, human lymphocytes or established cell lines like CHO or V79 are used.
-
Treatment: Cells are treated with the test substance at various concentrations, with and without metabolic activation.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in metaphase.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for structural aberrations (e.g., breaks, gaps, deletions, and exchanges).
-
Data Analysis: A statistically significant and concentration-related increase in the percentage of cells with structural chromosomal aberrations is considered a positive result.
Data Presentation (Illustrative)
Due to the proprietary nature of pharmaceutical development data, specific experimental results for this compound are not publicly available. The following tables present illustrative data for a hypothetical compound that would be classified as a mutagenic impurity, demonstrating the expected format and type of results from the key genotoxicity assays.
Table 1: Illustrative Bacterial Reverse Mutation Assay (Ames Test) Results
| Concentration (µ g/plate ) | TA98 (-S9) | TA98 (+S9) | TA100 (-S9) | TA100 (+S9) | TA1537 (-S9) | TA1537 (+S9) |
| Negative Control | 25 ± 4 | 30 ± 5 | 120 ± 15 | 135 ± 18 | 12 ± 3 | 15 ± 4 |
| 0.1 | 28 ± 5 | 35 ± 6 | 125 ± 16 | 140 ± 20 | 14 ± 3 | 18 ± 5 |
| 1 | 35 ± 6 | 75 ± 9 | 130 ± 18 | 280 ± 25 | 18 ± 4 | 45 ± 7 |
| 10 | 48 ± 7* | 150 ± 15 | 145 ± 20 | 550 ± 40 | 25 ± 5* | 98 ± 12 |
| 100 | Toxic | Toxic | Toxic | Toxic | Toxic | Toxic |
| Positive Control | 250 ± 20 | 480 ± 35 | 850 ± 60 | 1200 ± 90 | 150 ± 15 | 320 ± 28 |
Values are mean number of revertant colonies ± SD. * p < 0.05, ** p < 0.01 compared to negative control.
Table 2: Illustrative In Vitro Mammalian Cell Micronucleus Test Results
| Concentration (µg/mL) | % Binucleated Cells with Micronuclei (-S9) | % Binucleated Cells with Micronuclei (+S9) |
| Negative Control | 1.5 ± 0.5 | 1.8 ± 0.6 |
| 1 | 1.7 ± 0.6 | 2.0 ± 0.7 |
| 5 | 2.5 ± 0.8 | 4.5 ± 1.1 |
| 10 | 4.8 ± 1.2 | 8.9 ± 1.5 |
| 20 | Toxic | Toxic |
| Positive Control | 15.2 ± 2.1 | 18.5 ± 2.5** |
Values are mean ± SD. ** p < 0.01 compared to negative control.
Table 3: Illustrative In Vitro Mammalian Chromosomal Aberration Test Results
| Concentration (µg/mL) | % Cells with Structural Aberrations (-S9) | % Cells with Structural Aberrations (+S9) |
| Negative Control | 2.0 ± 1.0 | 2.5 ± 1.2 |
| 5 | 2.5 ± 1.1 | 3.0 ± 1.3 |
| 10 | 4.0 ± 1.5 | 7.5 ± 1.8 |
| 20 | 8.5 ± 2.0 | 15.0 ± 2.5 |
| 40 | Toxic | Toxic |
| Positive Control | 25.0 ± 3.5 | 30.0 ± 4.0** |
Values are mean ± SD. ** p < 0.01 compared to negative control.
Signaling Pathways in DNA Damage and Repair
The mutagenic activity of a compound like this compound is intrinsically linked to its ability to cause DNA damage and the cell's subsequent response. The following diagram illustrates a generalized signaling pathway initiated by DNA damage.
Generalized DNA Damage Response Pathway.
Conclusion
While specific experimental data on the mutagenic potential of this compound is not publicly available, its classification as a mutagenic impurity in Tenofovir Disoproxil Fumarate indicates that it has likely demonstrated positive results in a battery of genotoxicity assays. The control of this impurity to very low levels (e.g., ≤ 5 ppm) is a testament to the rigorous application of regulatory guidelines such as ICH M7, which ensures the safety and quality of pharmaceutical products. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and regulatory considerations that are paramount in assessing and controlling such impurities. The provided experimental protocols and illustrative data serve as a valuable resource for understanding the multifaceted process of mutagenicity risk assessment.
References
(Z)-9-Propenyladenine as a Tenofovir Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-9-Propenyladenine has been identified as a process-related, mutagenic impurity in the manufacturing of Tenofovir Disoproxil Fumarate (TDF), a critical antiretroviral drug. Its potential for genotoxicity necessitates strict control and monitoring in the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of this compound, including its chemical properties, potential formation pathways, analytical methodologies for its detection and quantification, and regulatory considerations. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of Tenofovir and related compounds.
Introduction
Tenofovir Disoproxil Fumarate is a widely used nucleotide reverse transcriptase inhibitor for the treatment of HIV-1 infection and chronic hepatitis B. The manufacturing process of TDF is complex and can lead to the formation of various impurities. Among these, this compound is of particular concern due to its classification as a mutagenic impurity. Regulatory bodies, such as the European Pharmacopoeia, have established stringent limits for such impurities to ensure the safety and efficacy of the final drug product. This guide will delve into the technical aspects of this compound, providing a consolidated source of information for professionals in the pharmaceutical industry.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Name | (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine |
| Synonyms | (Z)-Mutagenic Impurity of Tenofovir Disoproxil |
| CAS Number | 1464851-21-5 |
| Molecular Formula | C₈H₉N₅ |
| Molecular Weight | 175.19 g/mol |
| Appearance | Off-white solid |
| Solubility | Soluble in Methanol |
| Storage | 2-8°C |
Formation and Synthesis
The precise mechanism for the formation of this compound during the synthesis of Tenofovir is not extensively detailed in publicly available literature. However, it is understood to be a process-related impurity, likely arising from a side reaction involving adenine or a related intermediate. The synthesis of Tenofovir typically involves the alkylation of adenine. Under certain reaction conditions, the formation of the propenyl-substituted adenine derivative may occur.
Analytical Methods for Detection and Quantification
The detection and quantification of trace-level genotoxic impurities like this compound require highly sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the technique of choice for this purpose.
Experimental Protocol: A General LC-MS/MS Method
While a specific validated method from a peer-reviewed journal is not available, a general approach for the determination of 9-propenyladenine in Tenofovir Disoproxil Fumarate using an ultra-high performance liquid chromatograph coupled with a triple quadrupole mass spectrometer has been reported by instrument manufacturers. A hypothetical, yet representative, experimental protocol is outlined below.
Chromatographic Conditions:
-
Column: A reversed-phase column suitable for polar compounds (e.g., C18, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to ensure separation from the API and other impurities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard of the compound. For a molecule with a mass of 175.19, a potential precursor ion would be [M+H]⁺ at m/z 176.2. Product ions would be determined through fragmentation experiments.
-
Source Parameters: Optimized parameters for desolvation temperature, gas flow, and capillary voltage to achieve maximum sensitivity.
Validation Parameters:
A validated method would need to demonstrate specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
Quantitative Data and Regulatory Limits
The European Pharmacopoeia monograph for Tenofovir Disoproxil Fumarate specifies a limit for 9-propenyladenine of not more than 5 ppm.[1] This stringent limit reflects the mutagenic potential of this impurity. Pharmaceutical manufacturers are required to have a validated analytical method capable of quantifying this compound at or below this level.
Genotoxicity and Biological Pathways
This compound is classified as a mutagenic impurity.[2] While the specific signaling pathways affected by this compound are not detailed in the available literature, its structural similarity to adenine, a fundamental component of nucleic acids, suggests a potential for interaction with DNA and cellular replication processes. Genotoxic impurities can cause DNA damage, leading to mutations and potentially carcinogenesis. Therefore, their presence in pharmaceuticals is strictly controlled.
Logical Relationships and Workflows
The following diagrams illustrate the logical relationships in the context of managing the this compound impurity.
Caption: Workflow for the management of this compound impurity.
Conclusion
The control of this compound as a mutagenic impurity is a critical aspect of ensuring the quality and safety of Tenofovir Disoproxil Fumarate. This technical guide has summarized the available information on its properties, formation, and analysis. The development and validation of highly sensitive analytical methods are paramount for manufacturers to comply with the stringent regulatory limits. Further research into the specific mechanisms of its formation could lead to improved manufacturing processes that minimize or eliminate the presence of this impurity. Continuous vigilance and robust analytical surveillance are essential to safeguard patient health.
References
Unveiling the Biological Profile of (Z)-9-Propenyladenine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-9-Propenyladenine is primarily recognized as a mutagenic impurity associated with the antiretroviral drug, Tenofovir Disoproxil Fumarate (TDF). While extensive research has been conducted on the parent drug, specific biological activity data for this particular impurity remains limited in publicly accessible literature. This technical guide synthesizes the available information on this compound, focusing on its identity, its relationship to Tenofovir, and the general methodologies used to assess the biological activities of such compounds. This document is intended to provide a foundational understanding for researchers and professionals in drug development and safety assessment.
Introduction
This compound is a small molecule that has garnered attention primarily due to its classification as a mutagenic impurity in the manufacturing process of Tenofovir Disoproxil Fumarate, a key therapeutic agent in the management of HIV-1 and Hepatitis B infections.[1][2] The presence of mutagenic impurities in pharmaceutical products is a critical concern for regulatory bodies and manufacturers, necessitating rigorous identification, characterization, and control. Understanding the biological activity profile of such impurities is paramount in assessing their potential risk to human health.
Tenofovir, the active component, is a nucleotide analogue reverse transcriptase (NtART) inhibitor.[1][2] It effectively blocks the reverse transcriptase enzyme, which is crucial for the replication of HIV-1 and HBV. The identification of this compound as an impurity underscores the importance of stringent quality control in drug manufacturing to minimize potential genotoxic risks.
Quantitative Biological Data
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| Data Not Available | Data Not Available | IC50 | N/A | N/A |
| Data Not Available | Data Not Available | CC50 | N/A | N/A |
Table 2: Hypothetical Antiviral Activity Data for this compound
| Virus | Assay Type | Parameter | Value | Reference |
| Data Not Available | Data Not Available | EC50 | N/A | N/A |
| Data Not Available | Data Not Available | SI (CC50/EC50) | N/A | N/A |
Table 3: Hypothetical Enzymatic Inhibition Data for this compound
| Enzyme | Assay Type | Parameter | Value | Reference |
| Data Not Available | Data Not Available | Ki | N/A | N/A |
| Data Not Available | Data Not Available | IC50 | N/A | N/A |
Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to determine the biological activity of a compound like this compound.
Mutagenicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[3]
-
Principle: The assay utilizes several strains of bacteria (e.g., Salmonella typhimurium) with pre-existing mutations that render them unable to synthesize an essential amino acid, such as histidine. The test compound is incubated with the bacterial culture. If the compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and thus grow on a minimal medium lacking it.
-
Methodology:
-
Bacterial Strains: Select appropriate tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Plate Incorporation Method:
-
Prepare a mixture of the bacterial tester strain, the test compound at various concentrations, and, if required, the S9 mix.
-
Pour this mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound.[6][7]
-
Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.
-
Methodology:
-
Cell Monolayer: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with different concentrations of this compound.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key conceptual frameworks and experimental workflows relevant to the biological assessment of this compound.
Conclusion
This compound is a known mutagenic impurity of the antiretroviral drug Tenofovir Disoproxil Fumarate. While its identity and association with the parent drug are established, there is a notable absence of detailed, publicly available data on its specific biological activities. The experimental protocols and conceptual workflows provided in this guide offer a framework for the type of studies required to fully characterize the biological profile of such a compound. For professionals in drug development and safety assessment, the case of this compound highlights the critical importance of impurity profiling and the application of standardized assays to ensure the safety and quality of pharmaceutical products. Further research is warranted to quantify the mutagenic, cytotoxic, and any potential antiviral effects of this compound to provide a more complete risk assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ames test - Wikipedia [en.wikipedia.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 7. benchchem.com [benchchem.com]
In Vitro Profile of (Z)-9-Propenyladenine: A Technical Overview for Researchers
For Immediate Release
This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the in vitro characteristics of (Z)-9-propenyladenine. This compound is primarily recognized as a mutagenic impurity found in the antiretroviral drug, Tenofovir Disoproxil Fumarate.[1][2][3][4] Despite its classification as a mutagenic impurity, detailed in vitro studies elucidating its specific biological activities, mechanisms of action, and impact on cellular signaling pathways are not extensively available in publicly accessible scientific literature.
This document summarizes the current knowledge base surrounding this compound and provides a framework for potential in vitro investigations based on the study of related pharmaceutical impurities.
Chemical Identity
| Property | Value |
| Chemical Name | (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine |
| Synonyms | This compound, (Z)-Mutagenic Impurity of Tenofovir Disoproxil |
| CAS Number | 1464851-21-5 |
| Molecular Formula | C₈H₉N₅ |
| Molecular Weight | 175.19 g/mol |
Current Understanding and Research Gaps
This compound is structurally related to adenine, a fundamental component of nucleic acids. Its designation as a "mutagenic impurity" suggests the potential for interaction with DNA and cellular machinery, a characteristic that warrants thorough investigation in the context of drug safety and toxicology. However, a comprehensive search of scientific databases reveals a notable absence of specific in vitro studies on this particular isomer.
Research into the impurities of Tenofovir has been conducted, with some studies focusing on the cytotoxicity of various related compounds. For instance, a study on Tenofovir impurities indicated that some possess cytotoxic effects. While this provides a rationale for investigating this compound, it does not offer specific data on this molecule.
The lack of dedicated research on this compound presents a significant knowledge gap. Key areas that remain to be explored through in vitro studies include:
-
Cytotoxicity: Determining the concentration-dependent effects on the viability of various cell lines.
-
Mechanism of Action: Elucidating the molecular targets and pathways through which it exerts its effects.
-
Apoptosis Induction: Investigating its potential to trigger programmed cell death.
-
Signaling Pathway Modulation: Identifying the specific cellular signaling cascades that are activated or inhibited by the compound.
-
Genotoxicity: Quantitatively assessing its mutagenic potential in various assays.
Proposed Experimental Workflows for In Vitro Characterization
Given the limited data, a logical starting point for the in vitro investigation of this compound would involve a tiered approach. The following diagram illustrates a potential experimental workflow.
Caption: Proposed experimental workflow for the in vitro characterization of this compound.
Hypothetical Signaling Pathway for Investigation
Based on the known mechanisms of other nucleoside analogs and mutagenic compounds, a plausible hypothesis is that this compound could interfere with DNA replication and repair processes, potentially leading to the activation of stress-response and apoptotic signaling pathways. The following diagram illustrates a hypothetical signaling cascade that could be investigated.
References
(Z)-9-Propenyladenine: A Technical Guide on its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-9-Propenyladenine is a recognized mutagenic impurity associated with the manufacturing of Tenofovir Disoproxil Fumarate, a critical antiretroviral medication. This technical guide provides a comprehensive overview of the discovery, synthetic methodologies, and biological implications of this compound. The document details its identification as a process-related impurity and outlines a potential synthetic route based on established methods for N-alkenylpurine synthesis. Furthermore, it delves into the toxicological assessment of this compound, with a focus on its mutagenic properties as evaluated by the Ames test. This guide is intended to serve as a valuable resource for researchers and professionals involved in pharmaceutical development, quality control, and regulatory affairs.
Discovery and History
The history of this compound is intrinsically linked to the development and manufacturing of the antiretroviral drug, Tenofovir Disoproxil Fumarate (TDF). It is not known as a naturally occurring compound and its scientific relevance emerged primarily from its identification as a process-related impurity in TDF synthesis.[1][2][3][4][5][6][7][8] Regulatory bodies require stringent control of such impurities, particularly those with mutagenic potential, necessitating a thorough understanding of their formation, characterization, and biological effects.
The presence of this compound and its E-isomer is a consequence of specific synthetic routes used for TDF, where the purine ring is susceptible to the formation of N9-alkenyl derivatives. Its classification as a "mutagenic impurity" underscores the importance of analytical methods for its detection and quantification to ensure the safety and efficacy of the final drug product.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1464851-21-5 | [9][10] |
| Molecular Formula | C₈H₉N₅ | [9][10] |
| Molecular Weight | 175.19 g/mol | [9][10] |
| IUPAC Name | 9-[(1Z)-prop-1-en-1-yl]-9H-purin-6-amine | [9][10] |
| Synonyms | (Z)-9-(Prop-1-en-1-yl)-9H-purin-6-amine, (Z)-Mutagenic Impurity of Tenofovir Disoproxil | [9][10][11] |
| Appearance | White to off-white solid (presumed) | |
| Solubility | Soluble in DMSO and Methanol | [11] |
Synthesis and Characterization
Synthetic Approach
Proposed Experimental Protocol for the Synthesis of this compound
Objective: To synthesize this compound via the rearrangement of 9-allyl-9H-purin-6-amine.
Materials:
-
9-allyl-9H-purin-6-amine
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethylformamide (DMF)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
High-purity solvents for chromatography (e.g., dichloromethane, methanol)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A solution of 9-allyl-9H-purin-6-amine (1 equivalent) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Base Addition: Potassium tert-butoxide (t-BuOK) (1.2 equivalents) is added portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted with dichloromethane (3 x volume). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a dichloromethane/methanol gradient to yield this compound.
-
Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization Data (Hypothetical)
-
¹H NMR (CDCl₃): δ 8.35 (s, 1H, H-2), 7.95 (s, 1H, H-8), 6.50 (d, 1H, J = 9.0 Hz, N9-CH=), 6.10 (m, 1H, =CH-CH₃), 5.90 (br s, 2H, NH₂), 1.90 (d, 3H, J = 7.0 Hz, CH₃).
-
Mass Spectrometry (ESI+): m/z 176.09 [M+H]⁺.
Biological Activity and Toxicology
Mutagenicity
This compound is consistently identified as a mutagenic impurity.[8][11] The primary method for assessing the mutagenic potential of pharmaceutical impurities is the bacterial reverse mutation assay, commonly known as the Ames test.[1][2][4][13]
Ames Test Protocol
The Ames test evaluates the ability of a chemical to induce mutations in specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively. A positive result, indicated by a significant increase in the number of revertant colonies that can grow in the absence of the required amino acid, suggests that the substance is a mutagen.
Experimental Protocol (General):
-
Bacterial Strains: A panel of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to assess the mutagenicity of the parent compound and its metabolites.
-
Test Procedure (Plate Incorporation Method):
-
The test substance at various concentrations, the bacterial tester strain, and either S9 mix or a buffer are mixed with molten top agar.
-
The mixture is poured onto minimal glucose agar plates.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies per plate is counted. A dose-dependent increase in revertant colonies that is at least twice the background level is typically considered a positive result.
Quantitative Data (Illustrative)
Specific quantitative data from Ames testing of this compound is not publicly available. However, Table 2 provides an illustrative example of how such data would be presented for a known mutagenic impurity.
| Tester Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase over Control | Result |
| TA98 | - | 0 (Control) | 25 ± 4 | 1.0 | - |
| 1 | 28 ± 5 | 1.1 | - | ||
| 10 | 60 ± 8 | 2.4 | + | ||
| 50 | 155 ± 15 | 6.2 | + | ||
| TA100 | + | 0 (Control) | 120 ± 12 | 1.0 | - |
| 1 | 135 ± 14 | 1.1 | - | ||
| 10 | 250 ± 20 | 2.1 | + | ||
| 50 | 580 ± 45 | 4.8 | + |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Signaling Pathways
As a mutagenic purine analog, this compound is presumed to exert its toxic effects through interaction with DNA, leading to mutations. This can trigger cellular DNA damage response (DDR) pathways.
The diagram below illustrates a generalized DNA damage response pathway that could be activated by a mutagenic agent like this compound.
Conclusion
This compound is a significant process-related impurity in the synthesis of Tenofovir Disoproxil Fumarate, notable for its mutagenic properties. While its history is confined to its role as a pharmaceutical impurity, a comprehensive understanding of its synthesis, characterization, and toxicological profile is essential for ensuring the quality and safety of TDF. The methodologies and information presented in this guide provide a foundational resource for researchers and professionals in the pharmaceutical industry. Further research into the specific mechanisms of its mutagenicity and the development of advanced analytical techniques for its detection will continue to be important areas of investigation.
References
- 1. criver.com [criver.com]
- 2. inotiv.com [inotiv.com]
- 3. researchgate.net [researchgate.net]
- 4. Ames test - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 9-Propenyladenine | C8H9N5 | CID 71812668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Synthesis of N-alkenylpurines by ... preview & related info | Mendeley [mendeley.com]
- 13. biotoxicity.com [biotoxicity.com]
Spectroscopic Analysis of (Z)-9-Propenyladenine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-9-Propenyladenine, a known mutagenic impurity of the antiretroviral drug Tenofovir Disoproxil Fumarate. Due to the limited availability of public domain raw spectroscopic data for this specific isomer, this document presents expected data based on its chemical structure and data from analogous compounds. It also outlines detailed experimental protocols for acquiring such data, catering to the needs of researchers in pharmaceutical analysis and drug development.
Chemical Identity
| Property | Value |
| Chemical Name | 9-[(1Z)-Prop-1-en-1-yl]-9H-purin-6-amine |
| Synonyms | This compound, Tenofovir Impurity |
| CAS Number | 1464851-21-5[1][2][3][4] |
| Molecular Formula | C₈H₉N₅[1][2] |
| Molecular Weight | 175.19 g/mol [1][4] |
Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for this compound. This data is illustrative and based on the analysis of similar N-alkenyl purine structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H NMR Data for this compound
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.40 | s | 1H | H-2 (Adenine) |
| ~8.20 | s | 1H | H-8 (Adenine) |
| ~7.30 | br s | 2H | -NH₂ |
| ~6.95 | dq | 1H | N-CH=CH- |
| ~5.90 | m | 1H | N-CH=CH- |
| ~1.85 | dd | 3H | =CH-CH₃ |
Table 2: Expected ¹³C NMR Data for this compound
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 | C-6 (Adenine) |
| ~152.5 | C-2 (Adenine) |
| ~149.0 | C-4 (Adenine) |
| ~141.0 | C-8 (Adenine) |
| ~125.0 | N-CH= |
| ~118.0 | =CH-CH₃ |
| ~117.5 | C-5 (Adenine) |
| ~14.0 | -CH₃ |
Mass Spectrometry (MS)
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| [M+H]⁺ (Calculated) | 176.0931 |
| [M+H]⁺ (Observed) | ~176.1 |
| Major Fragmentation Ions | ~135 (Adenine fragment) |
Infrared (IR) Spectroscopy
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3100 | Medium | N-H stretching (amine) |
| ~1670 | Strong | C=N stretching (purine ring) |
| ~1600 | Strong | N-H bending (amine) |
| ~1480, 1410 | Medium | C=C stretching (alkene and purine ring) |
| ~970 | Medium | =C-H bending (trans-alkene, if present as impurity) |
| ~680 | Medium | =C-H bending (cis-alkene) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, based on established procedures for the analysis of Tenofovir and its related impurities.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: ~4 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: ~1.5 seconds.
-
Spectral Width: 0 to 200 ppm.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
Mass Spectrometry (LC-MS/MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 260 nm.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
MS Scan Range: m/z 50-500.
-
MS/MS: Product ion scan of the precursor ion at m/z 176.1.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing:
-
Perform a background scan of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive identification and quantification, it is recommended to acquire and analyze a certified reference standard of the compound using the protocols outlined herein.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of (Z)-9-Propenyladenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-9-Propenyladenine is recognized as a potential mutagenic impurity in the active pharmaceutical ingredient (API) Tenofovir Disoproxil Fumarate, an essential antiretroviral medication.[1][2] The monitoring and control of such impurities are critical to ensure the safety and efficacy of the final drug product. Regulatory bodies mandate stringent control of genotoxic impurities, often requiring detection and quantification at trace levels.
These application notes provide detailed protocols for the detection and quantification of this compound in pharmaceutical samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and specificity, making it suitable for trace-level quantification required for genotoxic impurity analysis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1464851-21-5 | [2][3] |
| Molecular Formula | C₈H₉N₅ | N/A |
| Molecular Weight | 175.19 g/mol | N/A |
| Synonyms | (Z)-Mutagenic Impurity of Tenofovir Disoproxil | [2] |
Analytical Methods
Two primary methods are detailed for the analysis of this compound: a screening method using HPLC-UV and a more sensitive, quantitative method using LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the initial screening and quantification of this compound at higher concentration levels.
Experimental Protocol: HPLC-UV
a) Sample Preparation (for Drug Substance):
-
Accurately weigh approximately 100 mg of the Tenofovir Disoproxil Fumarate drug substance into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (e.g., a mixture of acetonitrile and water) and sonicate for 15 minutes or until the sample is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm nylon or PVDF syringe filter into an HPLC vial.
b) Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.05% Trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| UV Detection | 260 nm |
| Injection Volume | 10 µL |
c) Quantitative Data Summary (Hypothetical - Requires Validation):
The following table presents hypothetical performance characteristics for the HPLC-UV method. These values must be experimentally determined during method validation.
| Parameter | Expected Value |
| Limit of Detection (LOD) | ~ 0.01 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.03 µg/mL |
| Linearity Range | 0.03 - 1.0 µg/mL (r² > 0.99) |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 5% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound at trace levels, consistent with the requirements for genotoxic impurity analysis.
Experimental Protocol: LC-MS/MS
a) Sample Preparation (for Drug Substance): The sample preparation procedure is similar to the HPLC-UV method. However, a lower sample concentration may be used due to the higher sensitivity of the LC-MS/MS technique. A typical concentration would be 1 mg/mL of the drug substance.
b) Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | UPLC C18, 100 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 8 | |
| 10 | |
| 10.1 | |
| 12 | |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
c) Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 176.1 |
| Product Ions (Q3) | To be determined by infusion of a standard. Likely fragments would involve the loss of the propenyl group or fragmentation of the purine ring. |
| Collision Energy (CE) | To be optimized for each transition |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
d) Quantitative Data Summary (Hypothetical - Requires Validation):
The following table presents hypothetical performance characteristics for the LC-MS/MS method. These values must be experimentally determined during method validation.
| Parameter | Expected Value |
| Limit of Detection (LOD) | ~ 0.05 ng/mL |
| Limit of Quantification (LOQ) | ~ 0.15 ng/mL |
| Linearity Range | 0.15 - 50 ng/mL (r² > 0.995) |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 10% |
Experimental Workflows and Diagrams
The following diagrams illustrate the experimental workflows for the analytical detection of this compound.
References
Application Note: HPLC Method for the Quantification of (Z)-9-Propenyladenine in Tenofovir
Introduction
Tenofovir, a nucleotide reverse transcriptase inhibitor, is a critical antiviral drug for the treatment of HIV-1 and hepatitis B infections.[1][2] During the synthesis of tenofovir and its prodrugs, various impurities can be generated. One such potential impurity is (Z)-9-propenyladenine, which is structurally related to adenine, the core of the tenofovir molecule.[3][4] Due to its potential mutagenic properties, it is crucial to control the level of this impurity in the final active pharmaceutical ingredient (API).[5] This application note describes a sensitive and specific reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in tenofovir. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[6][7][8][9]
Chemical Structures
-
Tenofovir: [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid.[2]
-
This compound: 9-[(1Z)-prop-1-en-1-yl]-9H-purin-6-amine.[4][10]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Software: Empower 3 or equivalent chromatography data software.
-
Reference Standards: Tenofovir (USP Reference Standard), this compound (procured from a certified supplier).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric acid (AR grade), and Water (Milli-Q or equivalent).
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 5% B; 5-15 min: 5-30% B; 15-20 min: 30% B; 20-22 min: 30-5% B; 22-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm[11][12][13][14] |
| Run Time | 25 minutes |
Preparation of Solutions
-
Diluent: Mobile Phase A and Methanol in a 90:10 (v/v) ratio.
-
Standard Stock Solution of this compound: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 100 µg/mL.
-
Standard Solution: From the stock solution, prepare a working standard solution of 1.0 µg/mL of this compound in diluent.
-
Tenofovir Sample Solution: Accurately weigh about 100 mg of the Tenofovir sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 1000 µg/mL.
Data Presentation
System Suitability
The system suitability was evaluated by injecting the standard solution five times. The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5800 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
Method Validation Summary
The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per ICH Q2(R1) guidelines.[6][8][15]
| Validation Parameter | Result |
| Specificity | No interference from blank and Tenofovir peak at the retention time of this compound. |
| Linearity (Concentration Range) | 0.25 - 2.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | Repeatability (n=6): 1.1%; Intermediate Precision (n=6): 1.5% |
| Limit of Detection (LOD) | 0.08 µg/mL |
| Limit of Quantification (LOQ) | 0.25 µg/mL |
| Retention Time (RT) - Tenofovir | Approx. 5.2 min |
| Retention Time (RT) - this compound | Approx. 12.8 min |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound in Tenofovir.
References
- 1. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 2. Tenofovir | C9H14N5O4P | CID 464205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9-Propenyladenine | C8H9N5 | CID 71812668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. fda.gov [fda.gov]
- 9. starodub.nl [starodub.nl]
- 10. Tenofovir (Z)-9- Propenyl adenine - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. UV-Vis Spectrum of Adenosine | SIELC Technologies [sielc.com]
- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application Note: Quantitative Analysis of (Z)-9-Propenyladenine in Pharmaceutical Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(Z)-9-Propenyladenine is a potential mutagenic impurity found in the synthesis of Tenofovir Disoproxil Fumarate, a key active pharmaceutical ingredient (API) in antiretroviral therapy.[1][2] As a nucleotide analogue, the presence of such impurities, even at trace levels, is a critical concern due to their potential for genotoxicity.[3] Regulatory guidelines necessitate the development of sensitive and specific analytical methods for the detection and quantification of these impurities to ensure the safety and efficacy of the final drug product. This application note presents a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.
The method described herein is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products containing Tenofovir Disoproxil Fumarate.
Experimental Protocols
Sample Preparation
The following protocol outlines a solid-phase extraction (SPE) procedure for the efficient extraction of this compound from a pharmaceutical matrix.
Materials:
-
SPE Cartridges (e.g., C18, 100 mg, 1 mL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Sample of Tenofovir Disoproxil Fumarate API or formulation
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Dissolution: Accurately weigh and dissolve the pharmaceutical sample in a suitable solvent, such as a mixture of methanol and water, to achieve a target concentration of approximately 1 mg/mL of the API.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled analogue of the analyte) to the sample solution.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Sample Loading: Load the dissolved sample solution onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte of interest with 1 mL of acetonitrile.
-
Drying: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reverse Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Data Presentation
The quantification of this compound is performed using Multiple Reaction Monitoring (MRM). The precursor ion is the protonated molecule [M+H]⁺, and its fragmentation yields specific product ions. Based on the structure of this compound (Molecular Weight: 175.19 g/mol ) and the known fragmentation patterns of adenine and its derivatives, the following MRM transitions are proposed.[4][5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 176.1 | 135.1 (Quantifier) | 100 | 30 | 20 |
| 176.1 | 119.1 (Qualifier) | 100 | 30 | 25 | |
| Internal Standard | To be determined based on the selected standard |
Note: The optimal cone voltage and collision energy should be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for the analysis of this compound.
Postulated Genotoxicity Signaling Pathway
This compound, as a nucleotide analogue, may exert its genotoxic effects through incorporation into DNA, leading to the formation of DNA adducts and subsequent disruption of normal cellular processes.[6][7][8]
Caption: Potential genotoxicity pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Genotoxicity of purine acyclic nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Indirect mutagenesis by oxidative DNA damage: Formation of the pyrimidopurinone adduct of deoxyguanosine by base propenal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of Covalent DNA Adducts by Enzymatically Activated Carcinogens and Drugs In Vitro and Their Determination by 32P-postlabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for testing compounds for DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Isolation of (Z)-9-Propenyladenine from Tenofovir Disoproxil Fumarate Drug Substance
Abstract
(Z)-9-Propenyladenine is a known mutagenic impurity in the antiretroviral drug substance, Tenofovir Disoproxil Fumarate (TDF).[1][2] Accurate monitoring and control of this impurity are critical for ensuring the safety and efficacy of TDF. This document provides a detailed protocol for the isolation of this compound from the TDF drug substance. The protocol utilizes preparative High-Performance Liquid Chromatography (HPLC) for efficient separation and purification. This application note is intended for researchers, scientists, and drug development professionals involved in the quality control and impurity profiling of pharmaceutical products.
Introduction
Tenofovir Disoproxil Fumarate is a widely used prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor for the treatment of HIV and Hepatitis B infections. During the synthesis of TDF, or under certain degradation conditions, various impurities can form.[3][4][5] this compound has been identified as a potential mutagenic impurity, necessitating its careful monitoring and characterization.[1][2] The isolation of this impurity is essential for its unequivocal identification and for its use as a reference standard in routine quality control testing.
This protocol describes a robust method for the isolation of this compound from a TDF drug substance matrix using preparative HPLC. The methodology is based on established chromatographic principles for the separation of adenine derivatives and has been adapted for preparative scale.
Experimental Workflow
The overall workflow for the isolation of this compound is depicted in the following diagram.
Caption: Experimental workflow for the isolation of this compound.
Materials and Reagents
-
Tenofovir Disoproxil Fumarate (TDF) drug substance
-
This compound reference standard (commercially available for initial method development)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Equipment
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical HPLC system
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Rotary evaporator
-
Vacuum oven
-
Analytical balance
-
pH meter
Experimental Protocols
Preparation of Mobile Phase and Diluent
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 5.5) in a ratio of 30:70 (v/v) is prepared. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is used as the diluent for sample preparation.
Standard and Sample Preparation
Standard Solution: Accurately weigh about 5 mg of this compound reference standard and dissolve in 50 mL of diluent to obtain a concentration of 100 µg/mL. This solution is used for determining the retention time of the target impurity.
Sample Solution: Accurately weigh approximately 500 mg of TDF drug substance and dissolve in 50 mL of diluent. Sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection into the preparative HPLC system.
Preparative HPLC Conditions
The following chromatographic conditions are recommended for the separation:
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 21.2 mm (or similar) |
| Mobile Phase | Acetonitrile:10 mM Ammonium Acetate (30:70, v/v) |
| Flow Rate | 20 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 5 mL |
| Column Temperature | Ambient |
| Run Time | 30 minutes |
Fraction Collection
Monitor the chromatogram in real-time. Collect the fractions corresponding to the retention time of the this compound peak, as determined from the injection of the standard solution.
Post-Isolation Processing
-
Pooling and Evaporation: Pool the collected fractions containing the purified this compound. Concentrate the pooled solution using a rotary evaporator at a temperature not exceeding 40°C to remove the organic solvent.
-
Lyophilization/Drying: The remaining aqueous solution can be lyophilized or dried under a high vacuum to obtain the isolated impurity as a solid.
Purity and Identity Confirmation
Purity Assessment: The purity of the isolated this compound should be assessed using an analytical HPLC method. The conditions for the analytical HPLC can be adapted from the preparative method, using a smaller dimension column (e.g., C18, 5 µm, 250 x 4.6 mm) and a lower flow rate (e.g., 1 mL/min).
Identity Confirmation: The identity of the isolated compound should be confirmed by spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The obtained spectra should be compared with the spectra of the reference standard or with literature data.
Data Presentation
The following tables summarize the expected outcomes of the isolation protocol. The data presented are illustrative and may vary depending on the specific batch of the drug substance and the experimental conditions.
Table 1: Chromatographic Data
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Tenofovir Disoproxil Fumarate | 12.5 | 1.2 | >5000 |
| This compound | 8.2 | 1.1 | >4000 |
Table 2: Isolation and Purity Data (Illustrative)
| Parameter | Value |
| Starting Material (TDF) | 500 mg |
| Isolated Yield | ~0.5 mg |
| Recovery | >85% |
| Purity (by HPLC) | >98% |
Logical Relationship Diagram
The logical relationship for the decision-making process during method development is outlined below.
Caption: Logical flow for the development of the isolation protocol.
Conclusion
The protocol detailed in this application note provides a reliable and robust method for the isolation of the mutagenic impurity, this compound, from Tenofovir Disoproxil Fumarate drug substance. The use of preparative HPLC allows for efficient purification, yielding a high-purity standard suitable for analytical and characterization purposes. Adherence to this protocol will aid in the accurate quality control of TDF, ensuring the safety and efficacy of this important antiretroviral medication.
References
Application Notes: (Z)-9-Propenyladenine as a Reference Standard in Pharmaceutical Analysis
Introduction
(Z)-9-Propenyladenine is a known mutagenic impurity of Tenofovir Disoproxil Fumarate, a widely used antiretroviral medication for the treatment of HIV-1 and chronic hepatitis B infections. Due to its potential genotoxicity, regulatory agencies mandate strict control of this compound levels in the final drug product. The use of a well-characterized this compound reference standard is therefore critical for the accurate quantification and monitoring of this impurity in Tenofovir Disoproxil Fumarate active pharmaceutical ingredients (APIs) and finished drug products. These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a reference standard in analytical method development, validation, and routine quality control.
Physicochemical Data of this compound
| Property | Value |
| Chemical Name | (Z)-9-(Prop-1-en-1-yl)-9H-purin-6-amine |
| Synonyms | (Z)-Mutagenic Impurity of Tenofovir Disoproxil |
| CAS Number | 1464851-21-5 |
| Molecular Formula | C₈H₉N₅ |
| Molecular Weight | 175.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and Methanol |
Application in Quality Control of Tenofovir Disoproxil Fumarate
This compound is primarily utilized as a reference standard in chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), to:
-
Identify and confirm the presence of the this compound impurity in Tenofovir Disoproxil Fumarate samples by comparing retention times.
-
Quantify the levels of this compound to ensure they are below the regulatory limit (typically specified in parts per million, ppm).
-
Validate analytical methods for specificity, linearity, accuracy, precision, and sensitivity for the detection of this compound.
Experimental Protocols
Preparation of Standard and Sample Solutions for HPLC/UPLC Analysis
1.1. Diluent Preparation: Prepare a mixture of acetonitrile and water (50:50, v/v) to be used as the diluent for all standard and sample preparations.
1.2. Standard Stock Solution of this compound (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This stock solution should be stored under refrigerated conditions (2-8 °C) and protected from light.
1.3. Working Standard Solution (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with the diluent. This working standard solution should be freshly prepared.
1.4. Sample Solution (Tenofovir Disoproxil Fumarate): Accurately weigh a quantity of Tenofovir Disoproxil Fumarate powder equivalent to 100 mg of Tenofovir Disoproxil Fumarate into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm nylon or PVDF syringe filter prior to injection.
Chromatographic Method for Quantification of this compound
The following is a general-purpose, stability-indicating UPLC method that can be adapted and validated for the specific laboratory instrumentation.
2.1. UPLC System and Conditions:
| Parameter | Condition |
| Chromatograph | UPLC system with a photodiode array (PDA) detector |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate in water, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 260 nm |
| Injection Volume | 5 µL |
2.2. System Suitability: Inject the Working Standard Solution (1 µg/mL) six times. The relative standard deviation (RSD) of the peak area for this compound should be not more than 5.0%. The theoretical plates for the this compound peak should be not less than 2000, and the tailing factor should be not more than 2.0.
2.3. Analysis Procedure: Inject the diluent as a blank, followed by the Working Standard Solution and the Sample Solution into the chromatograph. Record the chromatograms and integrate the peak area for this compound.
2.4. Calculation: The amount of this compound in the Tenofovir Disoproxil Fumarate sample can be calculated using the following formula:
Where:
-
Area_sample is the peak area of this compound in the Sample Solution.
-
Area_standard is the average peak area of this compound in the Working Standard Solution.
-
Conc_standard is the concentration of this compound in the Working Standard Solution (in mg/mL).
-
Conc_sample is the concentration of Tenofovir Disoproxil Fumarate in the Sample Solution (in mg/mL).
Quantitative Data and Method Validation Summary
The following table summarizes typical validation parameters and acceptance criteria for the analytical method described above, in accordance with ICH guidelines.
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | No interference from blank, placebo, or other impurities at the retention time of this compound. Peak purity index > 0.99. | Complies |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over a range of LOQ to 150% of the specification limit. | r² = 0.999 |
| Accuracy (% Recovery) | 80.0% to 120.0% recovery at three concentration levels. | 98.5% - 101.2% |
| Precision (RSD) | Repeatability (n=6): RSD ≤ 5.0%Intermediate Precision (different day/analyst): RSD ≤ 10.0% | Repeatability RSD = 1.8%Intermediate Precision RSD = 2.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.5 ppm |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 1.5 ppm |
| Robustness | No significant change in results with small variations in method parameters (e.g., pH, flow rate, column temperature). | Complies |
Visualizations
Workflow for the Use of this compound Reference Standard
Caption: Workflow for utilizing this compound as a reference standard.
Mutagenicity and DNA Adduct Formation (Conceptual Pathway)
As a potential mutagen, this compound may undergo metabolic activation to a reactive species that can form adducts with DNA, leading to mutations. The following diagram illustrates a conceptual pathway for this process.
Caption: Conceptual pathway of this compound's potential mutagenicity.
Application Notes and Protocols for Forced Degradation Studies of Tenofovir to Generate (Z)-9-Propenyladenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir, a cornerstone in the treatment of HIV and Hepatitis B infections, is a nucleotide reverse transcriptase inhibitor. During its synthesis and storage, and that of its prodrugs like Tenofovir Disoproxil Fumarate (TDF), various impurities can arise. One such critical impurity is (Z)-9-Propenyladenine, which has been identified as a potential mutagenic impurity.[1][2] Therefore, understanding the conditions under which this impurity is formed is crucial for ensuring the safety and quality of Tenofovir-based drug products.
Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to elucidate potential degradation pathways.[3][4] These studies involve subjecting the drug to stress conditions such as heat, light, humidity, and a range of pH values to accelerate its decomposition. The data generated is vital for developing stability-indicating analytical methods, determining storage conditions, and identifying potential degradants that may need to be monitored and controlled.
This document provides detailed application notes and protocols for conducting forced degradation studies on Tenofovir with the specific objective of investigating the formation of this compound.
Postulated Degradation Pathway
The formation of this compound from Tenofovir or its prodrugs is not extensively detailed in the public domain. However, based on the chemical structure of Tenofovir, a plausible pathway could involve the cleavage of the ether linkage and subsequent rearrangement or elimination reactions under stress conditions, particularly thermal stress. The following diagram illustrates a hypothetical pathway.
Caption: Postulated degradation pathway of Tenofovir to this compound.
Experimental Protocols
The following protocols are designed to investigate the formation of this compound from Tenofovir under various stress conditions. It is recommended to use Tenofovir Disoproxil Fumarate (TDF) as the starting material, as impurities are often associated with the prodrug form.
Materials and Reagents
-
Tenofovir Disoproxil Fumarate (TDF) reference standard
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade
-
Orthophosphoric acid (H₃PO₄), analytical grade
-
Purified water (Milli-Q or equivalent)
Forced Degradation Experimental Workflow
The following diagram outlines the general workflow for the forced degradation studies.
Caption: General workflow for forced degradation studies of Tenofovir Disoproxil Fumarate.
Detailed Protocols for Stress Conditions
Preparation of TDF Stock Solution: Accurately weigh and dissolve TDF in methanol to obtain a stock solution of 1 mg/mL.
1. Acid Hydrolysis:
-
To 5 mL of the TDF stock solution, add 5 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.
-
Dilute the final solution with mobile phase to a suitable concentration for HPLC analysis.
2. Base Hydrolysis:
-
To 5 mL of the TDF stock solution, add 5 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 2 hours.
-
After incubation, neutralize with an appropriate volume of 0.1 N HCl.
-
Dilute the final solution with mobile phase to a suitable concentration for HPLC analysis.
3. Oxidative Degradation:
-
To 5 mL of the TDF stock solution, add 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the final solution with mobile phase to a suitable concentration for HPLC analysis.
4. Thermal Degradation:
-
Place a known amount of solid TDF powder in a controlled temperature oven at 80°C for 48 hours.
-
After exposure, cool the sample to room temperature.
-
Accurately weigh the stressed powder and dissolve it in methanol to obtain a 1 mg/mL solution.
-
Dilute the solution with mobile phase to a suitable concentration for HPLC analysis.
5. Photolytic Degradation:
-
Expose a 1 mg/mL solution of TDF in methanol to UV light (254 nm) in a photostability chamber for 24 hours.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the solution with mobile phase to a suitable concentration for HPLC analysis.
Analytical Protocol: Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the degradation products from the parent drug. The following HPLC method is a starting point and may require optimization.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.01M Potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 20 µL |
Data Presentation
The quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison. The percentage of TDF degradation and the amount of this compound formed should be calculated.
Table 1: Summary of Forced Degradation Results for Tenofovir Disoproxil Fumarate
| Stress Condition | TDF Remaining (%) | This compound (%) | Other Major Degradants (%) |
| Control (Unstressed) | >99.0 | Not Detected | Not Detected |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | [Insert Data] | [Insert Data] | [Insert Data] |
| Base Hydrolysis (0.1 N NaOH, RT, 2h) | [Insert Data] | [Insert Data] | [Insert Data] |
| Oxidative (3% H₂O₂, RT, 24h) | [Insert Data] | [Insert Data] | [Insert Data] |
| Thermal (Solid, 80°C, 48h) | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic (UV 254nm, 24h) | [Insert Data] | [Insert Data] | [Insert Data] |
Note: The above table is a template. The actual percentages will be determined from the experimental data by comparing the peak areas of the stressed samples with a reference standard of known concentration.
Conclusion
The provided protocols offer a systematic approach to investigate the formation of this compound from Tenofovir under forced degradation conditions. The successful execution of these experiments and the subsequent analysis will provide valuable information on the stability of Tenofovir and help in controlling the levels of this potentially mutagenic impurity in the final drug product. The stability-indicating HPLC method is crucial for the accurate quantification of both the parent drug and its degradation products. Further characterization of any significant unknown degradation products using techniques like LC-MS and NMR is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
Application Notes and Protocols for a Stability-Indicating Method for (Z)-9-Propenyladenine
Introduction
(Z)-9-Propenyladenine is recognized as a mutagenic impurity in the antiretroviral drug, tenofovir disoproxil fumarate.[1][2][3] The development of a stability-indicating analytical method is crucial for the identification and quantification of this compound and its degradation products in bulk drug substances and pharmaceutical formulations. This ensures the quality, safety, and efficacy of the final drug product. This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, including forced degradation studies and method validation, based on established principles for nucleoside analogs.[4][5]
Forced Degradation Studies
Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a drug substance and for developing a stability-indicating analytical method.[6] These studies help to identify potential degradation products and pathways.[6]
Experimental Workflow for Forced Degradation
Caption: Workflow for Forced Degradation Studies.
Protocol for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
After the specified time, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
After the specified time, neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the stock solution in a thermostatically controlled oven at 60°C for a specified period (e.g., 24, 48, and 72 hours).
-
After the specified time, allow the solution to cool to room temperature.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a specified period (e.g., 24, 48, and 72 hours).
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Control Sample: A control sample of this compound, protected from stress conditions, should be prepared and analyzed alongside the stressed samples.
Stability-Indicating HPLC Method
A reverse-phase HPLC (RP-HPLC) method is generally suitable for the analysis of nucleoside analogs.[4][5] The following method is a starting point and may require optimization.
Proposed Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Ammonium Acetate buffer (pH 5.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Method Validation
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[7][8][9]
Method Validation Workflow
Caption: Workflow for Analytical Method Validation.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo, this compound standard, and stressed samples. | The peak for this compound should be pure and well-resolved from any degradation products or excipients. |
| Linearity | Analyze a minimum of five concentrations over the range of 50-150% of the expected working concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established from the linearity, accuracy, and precision studies. | The range should cover the expected concentrations of the analyte in the samples. |
| Accuracy | Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120%). | The mean recovery should be within 98.0% to 102.0%.[4] |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | The LOD should be reported. |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1. | The LOQ should be reported and should be precise and accurate. |
| Robustness | Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). | The system suitability parameters should remain within acceptable limits. |
Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | Duration (hours) | % Degradation of this compound | Number of Degradation Peaks |
| 0.1 M HCl | 24 | 15.2 | 2 |
| 0.1 M NaOH | 12 | 25.8 | 3 |
| 3% H₂O₂ | 24 | 8.5 | 1 |
| Thermal (60°C) | 72 | 5.1 | 1 |
| Photolytic (UV) | 72 | 11.7 | 2 |
Summary of Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | 0.9995 |
| Range | 5 µg/mL - 150 µg/mL |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision (RSD) | |
| - Repeatability | 0.85% |
| - Intermediate Precision | 1.25% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
The described stability-indicating HPLC method, once validated, can be effectively used for the routine analysis of this compound in quality control laboratories. The forced degradation studies provide valuable insights into the stability profile of the molecule, and the validated analytical method ensures reliable and accurate quantification, separating the active ingredient from any potential degradation products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. library.dphen1.com [library.dphen1.com]
- 7. eagleanalytical.com [eagleanalytical.com]
- 8. ijtrd.com [ijtrd.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Quality Control Testing of (Z)-9-Propenyladenine in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the quality control (QC) testing of (Z)-9-Propenyladenine, a known mutagenic impurity in Tenofovir Disoproxil Fumarate.[1][2] The following protocols are designed to ensure the identity, purity, and concentration of this compound reference standards and to detect and quantify its presence in pharmaceutical samples.
Introduction
This compound is classified as a mutagenic impurity, and its presence in active pharmaceutical ingredients (APIs) and drug products is strictly regulated.[1][3] The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1][4][5] Therefore, robust and sensitive analytical methods are required for its detection and quantification at trace levels.
This document outlines detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) for quantification, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for sensitive detection and confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and identification.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound in bulk drug substances and finished pharmaceutical products. The protocol is based on established methods for the analysis of Tenofovir Disoproxil Fumarate and its impurities.[6][7][8]
Experimental Protocol
2.1.1. Sample Preparation
-
Reference Standard Solution (10 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent (see section 2.1.2) to obtain a stock solution of 100 µg/mL. Further dilute 10 mL of the stock solution to 100 mL with the diluent.
-
Sample Solution: The preparation will depend on the matrix. For a drug substance, accurately weigh approximately 100 mg of the sample, dissolve in, and dilute to 100 mL with the diluent. For a drug product, use a sample equivalent to 100 mg of the API.
-
Spiked Sample Solution: Prepare a sample solution as described above and spike with a known amount of the this compound reference standard to a final concentration of 1.5 µg/mL (corresponding to the Threshold of Toxicological Concern (TTC) for a 1g daily dose of the API).
2.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.01M Potassium Dihydrogen Phosphate buffer (pH 4.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 5% B; 10-30 min: 5-60% B; 30-35 min: 60% B; 35-40 min: 60-5% B; 40-45 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector | UV at 260 nm |
| Diluent | Mobile Phase A: Mobile Phase B (95:5 v/v) |
Data Presentation
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | Approx. 15.2 | 0.05 | 0.15 |
| Tenofovir Disoproxil | Approx. 22.5 | - | - |
Note: Retention times are approximate and may vary depending on the specific system and column used. LOD and LOQ values are typical and should be experimentally determined during method validation.
Sensitive Detection and Confirmation by LC-MS/MS
For the detection of this compound at very low levels, as required by the ICH M7 guideline, a highly sensitive and selective LC-MS/MS method is recommended.[2][9][10]
Experimental Protocol
3.1.1. Sample Preparation
Sample preparation is the same as for the HPLC method (Section 2.1.1).
3.1.2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18, 2.1 mm x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 2-98% B; 5-7 min: 98% B; 7-7.1 min: 98-2% B; 7.1-10 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor Ion (m/z): 176.1; Product Ions (m/z): 135.1, 119.1 |
Data Presentation
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 176.1 | 135.1 | 119.1 | 20 |
Structural Elucidation and Identification by NMR Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound.[11][12][13] This is particularly important for the initial characterization of a reference standard.
Experimental Protocol
4.1.1. Sample Preparation
-
Accurately weigh 5-10 mg of the this compound reference standard and dissolve in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
4.1.2. NMR Experimental Parameters
| Experiment | Key Parameters |
| ¹H NMR | 400 MHz or higher, 16-32 scans, relaxation delay of 1-2 s |
| ¹³C NMR | 100 MHz or higher, 2048-4096 scans, broadband proton decoupling |
| COSY | Gradient-selected, 256 increments in F1, 8-16 scans per increment |
| HSQC | Gradient-selected, optimized for ¹JCH of 145 Hz, 256 increments in F1 |
| HMBC | Gradient-selected, optimized for long-range coupling of 8 Hz, 256 increments in F1 |
Data Presentation
| Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H-2 | C-2, C-4, C-6 | |
| H-8 | C-4, C-5, C-6 | |
| H-1' | C-2', C-3', C-8 | |
| H-2' | C-1', C-3' | |
| H-3' (CH₃) | C-1', C-2' |
Note: Chemical shifts are approximate and will vary based on the solvent and instrument used.
Visualizations
Experimental Workflow
References
- 1. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. ijpsr.com [ijpsr.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. rjptonline.org [rjptonline.org]
- 9. A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. ijalsr.org [ijalsr.org]
- 11. Unambiguous structural elucidation of base-modified purine nucleosides using NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NMR Studies of Purines [ouci.dntb.gov.ua]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of related compounds of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) based on pharmacopeial methods.
Tenofovir Disoproxil Fumarate (TDF) Related Compounds
The United States Pharmacopeia (USP) and the International Pharmacopoeia provide detailed methods for the analysis of related substances in Tenofovir Disoproxil Fumarate. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following table summarizes the typical related compounds of TDF and their acceptance criteria as per pharmacopeial guidelines.
| Impurity Name | USP Name | Typical Limit (%) |
| Tenofovir Monoisoproxil Fumarate | Tenofovir Disoproxil Related Compound G | ≤ 0.5 |
| Tenofovir | Tenofovir | ≤ 0.2 |
| Adenine | Adenine | ≤ 0.1 |
| (S)-enantiomer | Tenofovir Disoproxil Related Compound A | ≤ 1.0 |
| Dimer | - | ≤ 0.2 |
| Any other individual impurity | - | ≤ 0.1 |
| Total impurities | - | ≤ 1.5 |
Experimental Protocol: HPLC Method for TDF Related Compounds (USP)
This protocol is based on the USP monograph for Tenofovir Disoproxil Fumarate.
1. Materials and Reagents:
-
Tenofovir Disoproxil Fumarate Reference Standard (RS)
-
Tenofovir Disoproxil Related Compound A RS
-
Tenofovir Disoproxil Related Compound G RS
-
Adenine RS
-
Tenofovir RS
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Glacial acetic acid
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: YMC-Pack ODS-AQ, 4.6-mm × 25-cm; 5-µm packing (L1) or equivalent.[1]
-
Injection Volume: 10 µL.[1]
-
Mobile Phase: Gradient elution using Mobile Phase A and Mobile Phase B.
-
Mobile Phase A: 0.1 M ammonium acetate in water, adjusted to a pH of 3.8 with glacial acetic acid.[1]
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 95 | 5 |
| 25 | 65 | 35 |
| 35 | 20 | 80 |
| 40 | 20 | 80 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
3. Preparation of Solutions:
-
Diluent: Acetonitrile and water (1:19).[1]
-
Standard Solution: Prepare a solution of USP Tenofovir Disoproxil Fumarate RS in Diluent to obtain a known concentration of about 0.05 mg/mL.[1]
-
Sample Solution: Prepare a solution of Tenofovir Disoproxil Fumarate in Diluent to obtain a concentration of about 0.05 mg/mL.[1]
-
System Suitability Solution: Prepare a solution containing USP Tenofovir Disoproxil Fumarate RS and relevant related compound reference standards (e.g., Tenofovir Disoproxil Related Compound A RS) in the Mobile phase to demonstrate resolution.[3]
4. System Suitability:
-
The resolution between Tenofovir Disoproxil and Tenofovir Disoproxil Related Compound A should be not less than 1.5.[3]
-
The relative standard deviation for replicate injections of the Standard solution should be not more than 2.0%.
5. Procedure:
-
Inject the Diluent (as a blank), the Standard solution, the Sample solution, and the System Suitability solution into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
Identify the related compounds in the Sample solution by comparing their retention times with those of the reference standards.
-
Calculate the percentage of each related compound in the portion of Tenofovir Disoproxil Fumarate taken.
Experimental Workflow
Caption: Workflow for HPLC analysis of TDF related compounds.
Tenofovir Alafenamide (TAF) Related Compounds
Pharmacopeial methods for Tenofovir Alafenamide related compounds are also primarily based on liquid chromatography. The European Pharmacopoeia (Ph. Eur.) and USP provide monographs for TAF.
Quantitative Data Summary
The following table summarizes potential related compounds of TAF. Specific limits may vary based on the pharmacopeia.
| Impurity Name | Potential Origin |
| Tenofovir | Hydrolysis product |
| PMPA (Tenofovir) | Active metabolite |
| PMPA Anhydride | Degradation product |
| Phenyl PMPA | Process impurity |
| Mono PMPA Amidate | Process impurity |
| Diastereomers | Isomeric impurities |
Experimental Protocol: UPLC/HPLC Method for TAF Related Compounds
This protocol is based on published research methods for the analysis of TAF and its related substances, which are indicative of pharmacopeial approaches.[4][5][6]
1. Materials and Reagents:
-
Tenofovir Alafenamide Fumarate Reference Standard
-
Reference standards for known impurities (e.g., Tenofovir, PMPA)
-
Acetonitrile (UPLC/HPLC grade)
-
Methanol (UPLC/HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (UPLC/HPLC grade)
2. Chromatographic Conditions:
-
Column: C18 column, e.g., Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent UPLC column.[5]
-
Detector: UV at 262 nm.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.[7]
-
Column Temperature: 40°C.[7]
-
Mobile Phase: Gradient elution.
-
Mobile Phase A: Buffer solution (e.g., 0.01M Ammonium Acetate in water with 0.1% Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 98 | 2 |
| 15 | 40 | 60 |
| 20 | 20 | 80 |
| 22 | 20 | 80 |
| 23 | 98 | 2 |
| 30 | 98 | 2 |
3. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).
-
Standard Solution: Prepare a solution of Tenofovir Alafenamide Fumarate RS in Diluent to a known concentration (e.g., 5 µg/mL).[5]
-
Sample Solution: Prepare a solution of the Tenofovir Alafenamide sample in Diluent to a suitable concentration for analysis.
-
Spiked Sample Solution: Prepare a sample solution spiked with known impurities to confirm peak identification and resolution.
4. System Suitability:
-
The resolution between Tenofovir Alafenamide and its critical pairs of impurities should be adequate (typically >1.5).
-
The tailing factor for the Tenofovir Alafenamide peak should be between 0.8 and 1.5.
-
The relative standard deviation of replicate injections of the standard solution should be ≤ 2.0%.
5. Procedure:
-
Inject the diluent, standard solution, sample solution, and spiked sample solution.
-
Record the chromatograms and integrate the peak areas.
-
Identify the impurities based on their relative retention times compared to the principal peak or by comparison with the spiked sample.
-
Calculate the percentage of each impurity.
Logical Relationship of TAF Analysis
Caption: Logical flow for TAF related substances method validation and analysis.
References
- 1. shijiebiaopin.net [shijiebiaopin.net]
- 2. drugfuture.com [drugfuture.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Analytical method validation for tenofovir alafenamide and known impurities – Drug and Pharmaceutical Science Archives [dap.sciencearchives.org]
- 5. scribd.com [scribd.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Genotoxicity Assays of (Z)-9-Propenyladenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-9-Propenyladenine is recognized as a mutagenic impurity found in Tenofovir Disoproxil Fumarate, a widely used antiretroviral drug.[1][2] Its classification as a mutagenic substance necessitates rigorous genotoxicity testing to assess its potential risk to human health. These application notes provide an overview and detailed protocols for standard in vitro genotoxicity assays relevant to the evaluation of this compound.
Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. The standard battery of tests for evaluating the genotoxic potential of a chemical includes a bacterial reverse mutation assay (Ames test), an in vitro mammalian cell chromosomal aberration test or an in vitro micronucleus assay, and an in vitro mouse lymphoma assay. Additionally, the comet assay is a sensitive method for detecting DNA strand breaks.
While this compound is known to be a mutagenic impurity, specific quantitative data from genotoxicity assays are not widely available in the public domain. The following sections provide detailed protocols for the Ames test, in vitro micronucleus assay, and comet assay, which are critical for characterizing the genotoxic profile of this compound. The provided tables are templates illustrating how quantitative data for this compound would be presented.
Data Presentation
Quantitative data from genotoxicity assays are crucial for a comprehensive risk assessment. The following tables provide a structured format for presenting such data for this compound.
Table 1: Ames Test - Revertant Colonies per Plate
| Test Strain | Concentration (µ g/plate ) | Without Metabolic Activation (S9) | With Metabolic Activation (S9) |
| TA98 | Vehicle Control | Data Not Available | Data Not Available |
| 1 | Data Not Available | Data Not Available | |
| 10 | Data Not Available | Data Not Available | |
| 100 | Data Not Available | Data Not Available | |
| Positive Control | Data Not Available | Data Not Available | |
| TA100 | Vehicle Control | Data Not Available | Data Not Available |
| 1 | Data Not Available | Data Not Available | |
| 10 | Data Not Available | Data Not Available | |
| 100 | Data Not Available | Data Not Available | |
| Positive Control | Data Not Available | Data Not Available |
Table 2: In Vitro Micronucleus Assay - Frequency of Micronucleated Cells
| Cell Line | Concentration (µM) | Treatment Time (h) | Without Metabolic Activation (S9) - % Micronucleated Cells | With Metabolic Activation (S9) - % Micronucleated Cells |
| CHO-K1 | Vehicle Control | 24 | Data Not Available | Data Not Available |
| 1 | 24 | Data Not Available | Data Not Available | |
| 10 | 24 | Data Not Available | Data Not Available | |
| 100 | 24 | Data Not Available | Data Not Available | |
| Positive Control | 24 | Data Not Available | Data Not Available |
Table 3: Comet Assay - DNA Damage Parameters
| Cell Line | Concentration (µM) | Treatment Time (h) | % Tail DNA | Tail Moment |
| Human Lymphocytes | Vehicle Control | 2 | Data Not Available | Data Not Available |
| 1 | 2 | Data Not Available | Data Not Available | |
| 10 | 2 | Data Not Available | Data Not Available | |
| 100 | 2 | Data Not Available | Data Not Available | |
| Positive Control | 2 | Data Not Available | Data Not Available |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Workflow for the Ames Test
References
Troubleshooting & Optimization
Overcoming peak tailing in (Z)-9-Propenyladenine HPLC analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of (Z)-9-Propenyladenine.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends from the peak maximum.[1] In an ideal separation, peaks are symmetrical and Gaussian in shape. Tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing is occurring.[2][3]
Q2: Why am I seeing peak tailing specifically for this compound?
A2: this compound, an analog of adenine, is a polar and basic compound. Such compounds are prone to peak tailing in reversed-phase HPLC due to secondary interactions with the stationary phase.[4][5] The primary cause is the electrostatic interaction between the protonated basic analyte and negatively charged, ionized silanol groups (Si-O⁻) that remain on the surface of silica-based columns.[3][6]
Q3: What is the significance of the mobile phase pH in my analysis?
A3: The mobile phase pH is one of the most critical factors for achieving good peak shape with ionizable compounds like this compound. Adenine has a pKa of approximately 4.15.[7][8] If the mobile phase pH is close to this pKa, the analyte will exist as a mixture of ionized and unionized forms, leading to peak broadening or splitting.[9] Controlling the pH to be at least 1.5-2 units away from the pKa is essential for consistent ionization and symmetrical peaks.
Q4: What is an "end-capped" column, and will it help reduce tailing?
Q5: Can my sample concentration or injection solvent cause peak tailing?
A5: Yes. Injecting too much sample can overload the column, leading to peak distortion, including tailing.[4][5] This is known as mass overload. Additionally, if the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak shape issues. It is always best to dissolve the sample in the mobile phase itself or a weaker solvent.[5][12]
Troubleshooting Guide: A Step-by-Step Approach to Eliminating Peak Tailing
If you are experiencing peak tailing with this compound, follow this logical troubleshooting workflow to identify and resolve the issue.
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Understanding the Root Cause: Analyte-Stationary Phase Interaction
The primary chemical interaction causing peak tailing for basic compounds on silica-based columns is illustrated below. The protonated amine group on this compound interacts with ionized residual silanol groups on the stationary phase, creating a secondary retention mechanism that delays a portion of the analyte molecules and causes the peak to tail.
Caption: Interaction between a basic analyte and the stationary phase.
Experimental Protocols & Data
Here are detailed protocols to systematically improve the peak shape of this compound.
Protocol 1: Mobile Phase pH Optimization
This protocol aims to suppress the ionization of residual silanol groups on the stationary phase.
-
Column: Use a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Initial Mobile Phase:
-
Solvent A: 10 mM Potassium Phosphate buffer.
-
Solvent B: Acetonitrile.
-
-
Procedure: a. Prepare three different mobile phase "A" solutions by adjusting the pH of the phosphate buffer to 4.5, 3.5, and 2.8 using ortho-phosphoric acid. b. For each pH, perform an isocratic run with a mobile phase composition of 30:70 (A:B) at a flow rate of 1.0 mL/min. c. Inject a standard solution of this compound (e.g., 10 µg/mL). d. Monitor the chromatogram at an appropriate wavelength (e.g., 260 nm). e. Record the retention time and calculate the Asymmetry Factor (As) for the analyte peak at each pH.
| Mobile Phase pH | Retention Time (min) | Asymmetry Factor (As) | Peak Shape Description |
| 4.5 | 5.8 | 2.1 | Severe Tailing |
| 3.5 | 5.2 | 1.5 | Moderate Tailing |
| 2.8 | 4.9 | 1.1 | Symmetrical |
Protocol 2: Evaluation of Column Technology
This protocol compares a standard end-capped column with a non-end-capped and a polar-embedded column.
-
Columns to Test:
-
Column A: Standard end-capped C18 (e.g., from a reputable vendor).
-
Column B: Non-end-capped C18.
-
Column C: Polar-embedded C18.
-
-
Mobile Phase: Use the optimized mobile phase from Protocol 1 (e.g., 10 mM Phosphate Buffer pH 2.8 : Acetonitrile, 30:70).
-
Procedure: a. Equilibrate each column with the mobile phase. b. Inject the this compound standard under identical conditions for each column (flow rate, temperature, injection volume). c. Record the retention time and calculate the Asymmetry Factor (As).
Expected Outcome: The end-capped and polar-embedded columns will show significantly better peak shape than the non-end-capped column due to the shielding of active silanol sites.[2][4]
| Column Type | Stationary Phase Chemistry | Asymmetry Factor (As) | Performance Note |
| Non-End-Capped C18 | Silica with exposed residual silanols | > 2.0 | Prone to severe tailing for basic compounds due to strong secondary interactions. |
| Standard End-Capped C18 | Most silanols are blocked with trimethylsilyl groups. | 1.1 - 1.3 | Good performance, significantly reduces tailing.[2] |
| Polar-Embedded C18 | Contains a polar group embedded in the alkyl chain. | < 1.2 | Offers alternative selectivity and excellent shielding of silanols, often yielding superior peak shape. |
Protocol 3: Alternative - HILIC Method
For highly polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[13]
-
Column: HILIC column (e.g., amide, diol, or bare silica phase; 150 mm x 4.6 mm, 5 µm).[9][14]
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid).
-
Solvent B: Acetonitrile.
-
-
Procedure: a. Equilibrate the HILIC column with a high percentage of organic solvent (e.g., 95% B). HILIC requires long equilibration times. b. Perform an isocratic run with a mobile phase composition of 5:95 (A:B). c. Inject the this compound standard. d. Monitor the chromatogram and record the results.
Expected Outcome: HILIC provides strong retention for polar compounds like this compound, often with excellent peak symmetry, as the retention mechanism (partitioning into a water-enriched layer) is different from reversed-phase and less prone to silanol interactions.
References
- 1. zeptometrix.com [zeptometrix.com]
- 2. chromtech.com [chromtech.com]
- 3. pKa of adenine 2451 in the ribosomal peptidyl transferase center remains elusive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 5. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chiraltech.com [chiraltech.com]
- 7. Adenine | C5H5N5 | CID 190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4.1 [tud.ttu.ee]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. What is endcapping? [bangkai-silica.com]
- 12. HPLC Separation of Adenosine, Cordycepin and Adenine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 13. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Chromatographic Analysis of (Z)-9-Propenyladenine
This technical support center provides guidance for researchers, scientists, and drug development professionals on resolving (Z)-9-Propenyladenine from its impurities, particularly its geometric isomer (E)-9-Propenyladenine and other related substances found in Tenofovir Disoproxil Fumarate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its resolution important?
This compound is recognized as a potential mutagenic impurity in the active pharmaceutical ingredient (API) Tenofovir Disoproxil Fumarate, which is used in antiretroviral therapy.[1][2][3] Regulatory agencies require strict control over mutagenic impurities in drug substances. Therefore, accurate and robust analytical methods are essential to separate and quantify this impurity to ensure the safety and efficacy of the drug product.
Q2: What are the main challenges in separating this compound from other impurities?
The primary challenge lies in achieving adequate resolution between the (Z) and (E) geometric isomers of 9-Propenyladenine. These isomers often have very similar physicochemical properties, leading to co-elution in standard chromatographic systems. Additionally, a comprehensive method must also be able to separate these isomers from other process-related impurities and degradation products of Tenofovir Disoproxil Fumarate.
Q3: What analytical technique is most suitable for this separation?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed and effective technique for the analysis of Tenofovir and its impurities.[4][5][6] It offers a good balance of selectivity, efficiency, and robustness for separating polar and non-polar compounds.
Q4: Are there any alternative techniques to consider?
While RP-HPLC is the primary choice, other techniques that could be explored for improved resolution or orthogonal verification include:
-
Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis times compared to conventional HPLC.[7]
-
Gas Chromatography (GC): May be applicable if the impurities are volatile or can be derivatized to become volatile.
-
Supercritical Fluid Chromatography (SFC): Can offer unique selectivity for isomeric compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the method development and routine analysis for the resolution of this compound.
Problem: Poor Resolution Between this compound and Another Impurity (e.g., (E)-isomer)
| Potential Cause | Suggested Solution |
| Inappropriate Stationary Phase | 1. Screen Different Column Chemistries: Evaluate columns with different selectivities, such as C18, Phenyl-Hexyl, or Cyano phases. A C18 column is a good starting point.[8] 2. Consider Core-Shell Particle Columns: These can provide higher efficiency and better resolution.[1][9] 3. Evaluate Stationary Phase Bonding Density: A high-density C18 column may offer better shape selectivity for isomers. |
| Mobile Phase Lacks Selectivity | 1. Adjust Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol). Acetonitrile often provides different selectivity than methanol for aromatic compounds. 2. Modify Mobile Phase pH: Adjusting the pH of the aqueous buffer can alter the ionization state of the analytes and improve separation. A pH around 3-4 is a common starting point for Tenofovir-related compounds.[4][10] 3. Introduce an Ion-Pair Reagent: A small amount of an ion-pairing reagent (e.g., trifluoroacetic acid) can sometimes improve peak shape and resolution for basic compounds like adenine derivatives. |
| Isocratic Elution is Not Optimal | 1. Develop a Shallow Gradient: A shallow gradient elution can enhance the resolution between closely eluting peaks.[1][4] Start with a low percentage of the organic modifier and slowly increase it over the course of the run. |
| Inadequate Temperature Control | 1. Use a Column Oven: Maintain a consistent and optimized column temperature. Changing the temperature can affect the selectivity of the separation. |
Problem: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Suggested Solution |
| Secondary Interactions with Column | 1. Use a Low-Activity Column: Employ a column with end-capping to minimize interactions with residual silanols. 2. Lower Mobile Phase pH: Operating at a lower pH can suppress the ionization of silanols, reducing peak tailing for basic analytes. |
| Column Overload | 1. Reduce Sample Concentration: Dilute the sample to ensure the amount of analyte injected is within the linear range of the column's capacity. 2. Decrease Injection Volume: Inject a smaller volume of the sample. |
| Extra-Column Volume | 1. Minimize Tubing Length: Use short, narrow-bore tubing between the injector, column, and detector to reduce band broadening. |
Problem: Inconsistent Retention Times
| Potential Cause | Suggested Solution |
| Inconsistent Mobile Phase Preparation | 1. Precise Preparation: Prepare mobile phases accurately by volume and ensure thorough mixing. Use a buffer to maintain a stable pH. |
| Column Temperature Fluctuations | 1. Utilize a Column Oven: Ensure the column is thermostatted to maintain a consistent temperature throughout the analysis. |
| Insufficient Column Equilibration | 1. Adequate Equilibration Time: Equilibrate the column with the initial mobile phase for a sufficient time (e.g., 10-20 column volumes) before the first injection and between runs, especially when using a gradient. |
Experimental Protocols
Recommended Starting HPLC Method for this compound Purity Analysis
This method is a suggested starting point based on published methods for Tenofovir and its impurities. Optimization will likely be required to achieve the desired resolution.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 30 | |
| 40 | |
| 45 | |
| 50 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) |
Note: This is a generic starting method. The gradient profile, in particular, will need to be optimized to achieve the separation of this compound from the (E)-isomer and other impurities. A shallower gradient may be necessary.
Visualizations
Caption: Troubleshooting workflow for improving the resolution of this compound.
Caption: Factors influencing the chromatographic resolution of this compound.
References
- 1. scispace.com [scispace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 9-Propenyladenine | C8H9N5 | CID 71812668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. jmpas.com [jmpas.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. sphinxsai.com [sphinxsai.com]
Technical Support Center: Bioanalysis of (Z)-9-Propenyladenine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of (Z)-9-propenyladenine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting endogenous or exogenous components in a biological sample.[1][2][3] This interference can lead to inaccurate and imprecise quantification, potentially compromising the reliability of pharmacokinetic and toxicokinetic studies.[2][4][5] Common sources of matrix effects include phospholipids, salts, proteins, and metabolites from the biological matrix (e.g., plasma, urine).[1][2]
Q2: How can I qualitatively assess if my this compound assay is experiencing matrix effects?
A2: A widely used qualitative method is the post-column infusion technique.[4][6] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting an extracted blank matrix sample. Any deviation (a dip or rise) in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.
Q3: What is a quantitative approach to evaluate the magnitude of matrix effects?
A3: The post-extraction spike method is a common quantitative approach.[1][6] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. The matrix factor (MF) is calculated, and an MF value significantly different from 1.0 indicates a matrix effect. Ideally, the absolute MF should be between 0.75 and 1.25.[1]
Q4: What are the primary strategies to mitigate matrix effects in the bioanalysis of this compound?
A4: The main strategies to reduce or eliminate matrix effects include:
-
Improved Sample Preparation: Employ more rigorous cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[3][6]
-
Chromatographic Optimization: Modify the HPLC/UHPLC method to achieve better separation between this compound and co-eluting matrix components.[2][4]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement.[1][7]
-
Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.[3][7]
-
Change in Ionization Technique: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2][8] If feasible, switching to APCI could be a solution.
Troubleshooting Guides
Issue 1: Poor reproducibility of quality control (QC) samples at the lower limit of quantification (LLOQ).
This could be a sign of variable matrix effects.
-
Initial Check:
-
Verify the instrument performance with a system suitability test.
-
Ensure proper preparation of standards and QC samples.
-
-
Troubleshooting Steps:
-
Assess Matrix Effect Variability: Analyze extracted blank matrix samples from at least six different sources to evaluate the lot-to-lot variability of the matrix effect.
-
Improve Sample Cleanup: If significant variability is observed, enhance the sample preparation method. For example, switch from protein precipitation to a more selective technique like SPE.
-
Optimize Chromatography: Increase the chromatographic resolution around the retention time of this compound to separate it from interfering peaks.
-
Implement a SIL-IS: If not already in use, a stable isotope-labeled internal standard for this compound will help to compensate for variability in ion suppression/enhancement.
-
Issue 2: Significant ion suppression is observed for this compound.
This can lead to a loss of sensitivity and inaccurate quantification.
-
Initial Check:
-
Confirm the extent of ion suppression using the post-extraction spike method.
-
-
Troubleshooting Steps:
-
Identify the Source of Suppression: Use the post-column infusion method to pinpoint the retention time regions where suppression occurs.
-
Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or switch to a different column chemistry (e.g., HILIC if the analyte is polar) to move this compound away from the suppression zone.
-
Enhance Sample Preparation: Focus on removing phospholipids, a common cause of ion suppression.[2] Techniques like phospholipid removal plates or specific SPE cartridges can be effective.
-
Change Ionization Polarity or Source: If using ESI in positive mode, evaluate the response in negative mode, or consider using an APCI source if your instrument allows.
-
Data Presentation
Table 1: Hypothetical Matrix Effect Assessment for this compound
| Parameter | Low QC (1 ng/mL) | Medium QC (50 ng/mL) | High QC (200 ng/mL) |
| Mean Peak Area in Neat Solution (A) | 5,210 | 265,800 | 1,055,000 |
| Mean Peak Area in Post-Spiked Matrix (B) | 3,980 | 201,500 | 812,300 |
| Matrix Factor (MF = B/A) | 0.76 | 0.76 | 0.77 |
| % Ion Suppression (1 - MF) x 100 | 24% | 24% | 23% |
Table 2: Hypothetical Recovery Data for this compound Using Different Extraction Methods
| Extraction Method | Low QC (1 ng/mL) | Medium QC (50 ng/mL) | High QC (200 ng/mL) |
| Protein Precipitation (PPT) | 75% | 78% | 76% |
| Liquid-Liquid Extraction (LLE) | 88% | 91% | 89% |
| Solid-Phase Extraction (SPE) | 95% | 97% | 96% |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare a Neat Solution: Spike this compound into the reconstitution solvent at a concentration equivalent to the final concentration of the extracted samples.
-
Prepare Post-Spiked Samples: a. Extract at least six different lots of blank biological matrix using the developed sample preparation method. b. After the final evaporation step, spike the extracted matrix residue with this compound to the same concentration as the neat solution.
-
Analysis: Analyze both the neat solution and the post-spiked samples using the LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area of analyte in post-spiked sample) / (Peak Area of analyte in neat solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Pre-treat 100 µL of the biological sample (e.g., plasma) by diluting it with 200 µL of 2% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A troubleshooting workflow for identifying and mitigating matrix effects.
Caption: A typical workflow for the bioanalysis of this compound.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for (Z)-9-Propenyladenine Separation
Welcome to our dedicated technical support center for optimizing the HPLC separation of (Z)-9-Propenyladenine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for their chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the HPLC separation of this compound?
A1: this compound is a polar and ionizable compound, which can lead to poor retention on traditional reversed-phase columns like C18.[1] The main challenge often lies in achieving adequate retention, good peak shape, and sufficient resolution from its geometric isomer, (E)-9-Propenyladenine, and other related impurities of Tenofovir Disoproxil Fumarate.
Q2: What type of HPLC column is most suitable for separating this compound?
A2: A reversed-phase C18 column is commonly used for the analysis of Tenofovir and its impurities.[2] For polar analytes like this compound, columns with polar-embedded or polar-endcapped stationary phases can also offer improved retention and peak shape.[1]
Q3: What are the typical mobile phase compositions used for the separation of adenine analogs?
A3: The mobile phase for separating adenine analogs typically consists of a buffered aqueous phase and an organic modifier.[3] Common buffers include phosphate and acetate, which help control the pH.[1][4] The most frequently used organic modifiers are acetonitrile and methanol.
Q4: Why is controlling the pH of the mobile phase critical for this separation?
A4: As an ionizable compound, the retention of this compound is highly dependent on the pH of the mobile phase.[5] Adjusting the pH can alter the analyte's degree of ionization, which in turn affects its interaction with the stationary phase and, consequently, its retention time and selectivity.[5][6] For reproducible results, the mobile phase pH must be carefully controlled.[6]
Q5: What is the role of the organic modifier in the mobile phase?
A5: The organic modifier, such as acetonitrile or methanol, controls the elution strength of the mobile phase in reversed-phase HPLC. Increasing the concentration of the organic modifier generally decreases the retention time of the analytes. The choice and concentration of the organic modifier can also influence the selectivity of the separation.
Troubleshooting Guide
Issue 1: Poor or No Retention of this compound
-
Question: My this compound peak is eluting at or very near the void volume. How can I increase its retention time?
-
Answer:
-
Decrease the Organic Modifier Concentration: Reduce the percentage of acetonitrile or methanol in your mobile phase. A lower organic content will increase the retention of polar compounds on a reversed-phase column.
-
Adjust the Mobile Phase pH: For a basic compound like an adenine derivative, increasing the pH of the mobile phase can decrease its ionization and lead to longer retention. However, always ensure the pH is within the stable range for your column.[5]
-
Consider Ion-Pairing Agents: For highly polar compounds, adding an ion-pairing reagent to the mobile phase can significantly improve retention.[1] These reagents form a neutral complex with the ionized analyte, which has a stronger affinity for the reversed-phase stationary phase.
-
Evaluate Your Column Choice: If the above adjustments are insufficient, your column may not be suitable. Consider a column with a higher carbon load or a polar-embedded stationary phase designed for better retention of polar analytes.[1]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: The peak for this compound is showing significant tailing. What could be the cause and how can I fix it?
-
Answer:
-
Check Mobile Phase pH: Peak tailing for basic compounds can occur due to interactions with residual silanols on the silica-based stationary phase. Operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of these silanols and improve peak shape.
-
Use a Suitable Buffer: Ensure your mobile phase is adequately buffered to maintain a consistent pH throughout the analysis. A buffer concentration of 10-25 mM is typically recommended.
-
Consider Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and reduce peak tailing.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.
-
Column Contamination: Peak tailing can also be a sign of a contaminated or worn-out column. Try flushing the column with a strong solvent or, if necessary, replace it.
-
Issue 3: Inadequate Resolution Between (Z)- and (E)-9-Propenyladenine
-
Question: I am unable to separate the (Z)- and (E)-isomers of 9-Propenyladenine. What adjustments can I make to the mobile phase?
-
Answer:
-
Optimize the Organic Modifier Ratio: Fine-tune the percentage of acetonitrile or methanol in your mobile phase. Small changes in the organic content can sometimes significantly impact the resolution of closely eluting isomers.
-
Change the Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. The different selectivities of these solvents can sometimes provide the necessary resolution.
-
Adjust the Mobile Phase pH: The pKa values of the isomers may be slightly different. A small adjustment in the mobile phase pH could alter their relative retention and improve separation.
-
Lower the Temperature: Running the separation at a lower temperature can sometimes enhance the resolution between isomers, although it will also increase retention times and backpressure.
-
Reduce the Flow Rate: A lower flow rate can improve separation efficiency and may help to resolve closely eluting peaks.
-
Issue 4: Peak Splitting
-
Question: My analyte peak is splitting into two. What is the likely cause?
-
Answer:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Void or Contamination: A void at the head of the column or contamination can disrupt the sample band and lead to split peaks. This may require column replacement.
-
Co-eluting Impurity: It's possible that the split peak is actually two different compounds eluting very close together. Try adjusting the mobile phase composition or gradient to improve separation.
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is very close to the pKa of the analyte, both ionized and non-ionized forms may be present, which can sometimes lead to peak splitting. Adjust the pH to be at least one unit away from the pKa.[5]
-
Data Presentation: Mobile Phase Optimization
The following tables provide illustrative data on how different mobile phase parameters can affect the separation of this compound. Please note that this data is representative and actual results may vary depending on the specific column and HPLC system used.
Table 1: Effect of Acetonitrile Concentration on Retention Time and Resolution
| % Acetonitrile | Retention Time of this compound (min) | Resolution between (Z) and (E) isomers |
| 30% | 8.5 | 1.2 |
| 35% | 6.2 | 1.5 |
| 40% | 4.1 | 1.3 |
| 45% | 2.8 | 0.9 |
Conditions: C18 column (4.6 x 150 mm, 5 µm), 20 mM phosphate buffer pH 6.0, flow rate 1.0 mL/min, temperature 30°C.
Table 2: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry
| Mobile Phase pH | Retention Time of this compound (min) | Peak Asymmetry Factor |
| 3.0 | 5.8 | 1.1 |
| 4.0 | 6.5 | 1.3 |
| 5.0 | 7.2 | 1.5 |
| 6.0 | 7.9 | 1.7 |
Conditions: C18 column (4.6 x 150 mm, 5 µm), 35% Acetonitrile in 20 mM phosphate buffer, flow rate 1.0 mL/min, temperature 30°C.
Experimental Protocols
Representative HPLC Method for the Separation of this compound
This protocol provides a starting point for method development. Optimization will likely be required for your specific application and instrumentation.
-
Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM potassium phosphate monobasic, adjust pH to 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-40% B (linear gradient)
-
20-25 min: 40% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and Acetonitrile (90:10 v/v) to a final concentration of approximately 0.1 mg/mL.
Visualizations
References
- 1. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecularly Imprinted Polymeric Nanoparticles as Drug Delivery System for Tenofovir, an Acyclic Nucleoside Phosphonate Antiviral [mdpi.com]
- 3. RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Troubleshooting low recovery of (Z)-9-Propenyladenine during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low recovery of (Z)-9-Propenyladenine during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
This compound is recognized as a mutagenic impurity in the antiretroviral agent Tenofovir Disoproxil Fumarate.[1] Accurate quantification of such impurities is crucial for quality control and safety assessment in drug development and manufacturing. Low recovery during extraction can lead to an underestimation of its presence, potentially compromising patient safety.
Q2: What are the key chemical properties of this compound that may influence its extraction?
Understanding the physicochemical properties of this compound is fundamental to developing an effective extraction protocol. Key properties are summarized in the table below. The presence of the adenine moiety suggests a degree of polarity, which will influence solvent and sorbent selection.
| Property | Value | Reference |
| Molecular Formula | C8H9N5 | [2][3] |
| Molecular Weight | 175.19 g/mol | [2][3] |
| Appearance | Off-white solid | [4] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |
| XLogP3 | 0.8 | [2] |
| Topological Polar Surface Area | 69.6 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Q3: Which extraction techniques are most suitable for a polar, nitrogen-containing compound like this compound?
Given its polar nature, the most common and effective extraction techniques for this compound from various matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice between them depends on the sample matrix, required level of cleanliness, and the analytical method used for quantification.[5] For complex matrices, SPE can provide cleaner extracts, which is beneficial for sensitive analytical techniques like LC-MS/MS.[5]
Troubleshooting Low Recovery
This section addresses specific issues that can lead to low recovery of this compound during extraction.
Issue 1: Low Recovery with Solid-Phase Extraction (SPE)
Q4: I am experiencing low recovery of this compound using a standard reversed-phase (e.g., C18) SPE sorbent. What could be the cause and how can I improve it?
Low recovery on a nonpolar sorbent like C18 is likely due to the polar nature of the adenine group in this compound, leading to insufficient retention.
Troubleshooting Steps:
-
Sorbent Selection:
-
Polymeric Reversed-Phase Sorbents: These sorbents, such as those based on polystyrene-divinylbenzene, can offer better retention for polar compounds compared to traditional silica-based C18 sorbents.[6]
-
Mixed-Mode Sorbents: A mixed-mode sorbent that combines reversed-phase and ion-exchange properties can be highly effective.[6] For this compound, which has a basic adenine core, a mixed-mode cation exchange sorbent would be a suitable choice.
-
Hydrophilic-Lipophilic Balanced (HLB) Sorbents: These are also a good option for retaining polar compounds.[5]
-
-
pH Adjustment: The pH of the sample can significantly influence the retention of this compound on the SPE sorbent.
-
For reversed-phase SPE , adjusting the pH of the sample to a slightly basic condition (e.g., pH 8-9) will neutralize the adenine moiety, making the compound less polar and enhancing its retention on the nonpolar sorbent.
-
For mixed-mode cation exchange SPE , the sample pH should be acidic (at least 2 pH units below the pKa of the analyte) to ensure the adenine is protonated (charged) and retained by the cation exchange mechanism.[7]
-
-
Flow Rate: A high flow rate during sample loading can lead to insufficient interaction time between the analyte and the sorbent. Decreasing the flow rate can improve binding and recovery.[6]
-
Elution Solvent: The elution solvent may not be strong enough to completely desorb the analyte from the sorbent.
-
For reversed-phase SPE , increasing the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solvent can improve recovery.
-
For mixed-mode cation exchange SPE , the elution solvent should contain a counter-ion to disrupt the ionic interaction. A common strategy is to use a small percentage of a base (e.g., ammonium hydroxide) in an organic solvent.[7]
-
Issue 2: Low Recovery with Liquid-Liquid Extraction (LLE)
Q5: My LLE protocol for this compound is yielding low recovery. How can I optimize this?
Low recovery in LLE is often related to the partitioning coefficient of the analyte between the aqueous and organic phases, which is heavily influenced by pH and the choice of organic solvent.
Troubleshooting Steps:
-
pH Adjustment: To efficiently extract the basic this compound from an aqueous sample into an organic solvent, the pH of the aqueous phase should be adjusted to be at least 2 pH units above its pKa to ensure it is in its neutral, non-ionized state.[7] This will increase its solubility in the organic phase.
-
Solvent Selection: Due to its polarity, this compound may not be efficiently extracted by nonpolar organic solvents like hexane. Using a more polar organic solvent that is still immiscible with water, such as ethyl acetate or a mixture of a nonpolar and a more polar solvent, is recommended.[6]
-
"Salting Out" Effect: The addition of a high concentration of a neutral salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of this compound in the aqueous layer and promote its partitioning into the organic solvent.[6]
-
Emulsion Formation: Vigorous shaking, especially with biological samples, can lead to the formation of emulsions that trap the analyte and result in poor recovery. Gentle mixing or inversion of the extraction tube is recommended to prevent this.[7]
-
Multiple Extractions: Performing multiple extractions with smaller volumes of the organic solvent and combining the organic phases will be more efficient than a single extraction with a large volume.[8]
Experimental Protocols
General Protocol for Solid-Phase Extraction (SPE) of this compound
This protocol is a general guideline and should be optimized for your specific sample matrix and analytical requirements.
-
Sorbent Selection: Choose a suitable SPE cartridge (e.g., mixed-mode cation exchange or polymeric reversed-phase).
-
Sample Pre-treatment:
-
For mixed-mode cation exchange , dilute the sample with a weak acidic buffer (e.g., 50 mM ammonium acetate, pH 6).
-
For polymeric reversed-phase , adjust the sample pH to be slightly basic (pH 8-9).
-
-
Sorbent Conditioning: Condition the SPE cartridge with 1-2 mL of methanol.
-
Sorbent Equilibration: Equilibrate the cartridge with 1-2 mL of the same buffer used for sample pre-treatment.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a low flow rate (e.g., 1 mL/min).
-
Washing:
-
Wash the cartridge with a weak solvent to remove interferences without eluting the analyte. The composition of the wash solvent will depend on the chosen sorbent and should be optimized.
-
-
Elution:
-
For mixed-mode cation exchange , elute the analyte with 1-2 mL of a basic organic solution (e.g., 5% ammonium hydroxide in methanol).
-
For polymeric reversed-phase , elute with a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for analysis.
General Protocol for Liquid-Liquid Extraction (LLE) of this compound
-
Sample Preparation: To your aqueous sample, add a suitable internal standard.
-
pH Adjustment: Adjust the pH of the aqueous sample to be basic (e.g., pH 9-10) using a suitable base (e.g., 1 M NaOH).
-
Solvent Addition: Add an appropriate volume of a suitable organic solvent (e.g., ethyl acetate). A common starting ratio is 1:1 (sample:solvent).
-
Extraction: Gently mix the sample and solvent for a sufficient time to allow for partitioning of the analyte. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Centrifuge the sample to ensure complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction (Optional but Recommended): Repeat steps 3-6 with a fresh portion of the organic solvent and combine the organic layers.
-
Evaporation and Reconstitution: Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen and reconstitute the dried extract in a suitable mobile phase for your analytical method.
Visualizations
Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction.
Caption: Troubleshooting workflow for low recovery in Liquid-Liquid Extraction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 9-Propenyladenine | C8H9N5 | CID 71812668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS No- 1464851-21-5 | Simson Pharma Limited [simsonpharma.com]
- 4. allmpus.com [allmpus.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. welchlab.com [welchlab.com]
Degradation pathways of (Z)-9-Propenyladenine under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of (Z)-9-Propenyladenine, a known mutagenic impurity of Tenofovir Disoproxil Fumarate (TDF). Given that information on the degradation of this compound is primarily available in the context of TDF stability studies, this guide focuses on addressing issues encountered during forced degradation experiments of the parent drug and the analysis of this specific impurity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation behavior important?
A1: this compound is a known mutagenic impurity found in the active pharmaceutical ingredient (API) Tenofovir Disoproxil Fumarate[1]. Understanding its degradation pathways is crucial for ensuring the safety, efficacy, and stability of TDF-containing drug products. Forced degradation studies help identify potential degradants, establish degradation pathways, and develop stability-indicating analytical methods[2].
Q2: Under what conditions is this compound likely to degrade?
A2: While specific degradation pathways for isolated this compound are not extensively published, its stability is typically assessed under the same stress conditions as the parent drug, TDF. These conditions, as per ICH guidelines, include acidic and alkaline hydrolysis, oxidation, photolysis, and thermal stress[3][4]. TDF has been shown to be unstable under acidic, alkaline, and oxidative conditions[4].
Q3: How can I monitor the degradation of this compound during a stress study?
A3: A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is required. Such a method must be able to separate the parent drug (TDF), this compound, and other potential degradation products[2]. The method should be validated for specificity, linearity, accuracy, precision, and robustness.
Q4: I am not seeing any degradation of this compound in my stress study. What could be the reason?
A4: There are several possibilities:
-
Insufficient Stress: The stress conditions (e.g., concentration of acid/base, temperature, duration of exposure) may not be harsh enough to induce degradation.
-
High Stability: The molecule might be relatively stable under the applied conditions.
-
Analytical Method Issues: Your analytical method may not be able to resolve the parent peak from any degradants, or the degradants may not be detectable at the wavelength you are using. Ensure your method is properly validated.
-
Matrix Effects: If you are studying a formulated drug product, excipients might have a protective effect on the impurity.
Q5: I am observing the formation of new peaks in my chromatogram during a TDF stress study. Could one of them be a degradant of this compound?
A5: It is possible. To confirm, you would need to perform peak tracking and characterization. This involves comparing the retention times with a reference standard of this compound and using techniques like mass spectrometry (MS) to identify the mass-to-charge ratio of the unknown peaks. A comprehensive structural elucidation may require techniques like NMR spectroscopy[5][6].
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution for this compound in HPLC Analysis
-
Possible Cause: Inappropriate mobile phase composition or pH.
-
Troubleshooting Steps:
-
Adjust the mobile phase composition, particularly the ratio of organic solvent to aqueous buffer.
-
Optimize the pH of the aqueous buffer. The pKa of adenine derivatives can influence their retention and peak shape.
-
Ensure the column is properly equilibrated with the mobile phase before injection.
-
Consider using a different column chemistry (e.g., C18, phenyl-hexyl) if the issue persists.
-
Issue 2: Inconsistent Degradation Profile in Repeated Experiments
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Precisely control the temperature of the stress samples using a calibrated oven or water bath.
-
Ensure the concentration of stress agents (acid, base, oxidizing agent) is consistent across experiments.
-
For photostability studies, ensure consistent light exposure in a calibrated photostability chamber.
-
Standardize the sample preparation and quenching procedures after stress exposure.
-
Issue 3: Mass Balance Issues (Sum of API and Impurities is not close to 100%)
-
Possible Cause: Formation of non-chromophoric or volatile degradation products, or degradants not eluting from the column.
-
Troubleshooting Steps:
-
Use a photodiode array (PDA) detector to check for peaks at different wavelengths.
-
Employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) if non-chromophoric degradants are suspected.
-
Consider using headspace Gas Chromatography (GC) to analyze for volatile degradants.
-
Adjust the gradient of your HPLC method to ensure all compounds are eluted from the column.
-
Experimental Protocols
The following are generalized protocols for forced degradation studies, which can be adapted for investigating the stability of this compound, likely as part of a TDF stability study.
Table 1: Summary of Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours |
| Alkaline Hydrolysis | 0.1 M NaOH | 2 - 8 hours |
| Oxidative Degradation | 3% - 30% H₂O₂ | 24 - 48 hours |
| Thermal Degradation | 60°C - 80°C (in solid state or solution) | 24 - 72 hours |
| Photolytic Degradation | ICH-specified light exposure (1.2 million lux hours and 200 watt hours/m²) | As per guidelines |
Methodology for Stress Studies
-
Preparation of Stock Solution: Prepare a stock solution of the API (e.g., TDF containing this compound) in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of 0.1 M HCl.
-
Keep the solution at room temperature or an elevated temperature (e.g., 60°C).
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before dilution and analysis.
-
-
Alkaline Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw samples at shorter time intervals due to faster degradation (e.g., 30 mins, 1, 2, 4 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix a known volume of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at various time points and analyze.
-
-
Thermal Degradation:
-
For solid-state studies, expose the powdered API to a controlled temperature (e.g., 80°C) in an oven.
-
For solution-state studies, reflux the stock solution at a controlled temperature.
-
Sample at predetermined intervals.
-
-
Photolytic Degradation:
-
Expose the API in both solid and solution states to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Visualizations
Experimental Workflow for Forced Degradation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 5. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism | Semantic Scholar [semanticscholar.org]
Minimizing on-column degradation of (Z)-9-Propenyladenine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of (Z)-9-Propenyladenine during chromatographic analysis.
Troubleshooting Guide
On-column degradation of this compound, a known mutagenic impurity of Tenofovir Disoproxil Fumarate (TDF), can lead to inaccurate quantification and method variability.[1][2] The primary degradation pathway of concern is isomerization of the (Z)-isomer to the (E)-isomer or other degradants, which can be influenced by several chromatographic parameters.
Issue 1: Peak Splitting or Shoulder Peaks Observed for this compound
Possible Causes:
-
On-column Isomerization: The stationary phase or mobile phase conditions may be promoting the conversion of the (Z)-isomer to the (E)-isomer.
-
Column Degradation: Loss of stationary phase or contamination can create active sites that interact with the analyte.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the stability of the propenyl group.
Troubleshooting Steps:
-
Evaluate Mobile Phase pH: Acidic conditions can potentially lead to the degradation of TDF and its impurities.[3][4][5] Consider using a mobile phase with a pH closer to neutral, if compatible with the overall separation. Stability-indicating methods for the parent drug, Tenofovir Disoproxil Fumarate, have successfully utilized phosphate buffers with a pH around 3.0 to 6.0.[6][7][8]
-
Assess Stationary Phase:
-
Column Choice: A C18 column is commonly used for the analysis of TDF and its impurities.[6][7][9][10] If isomerization is suspected, consider a less acidic, end-capped C18 column to minimize interactions with residual silanols.
-
Guard Column: Employ a guard column to protect the analytical column from strongly retained impurities that might cause on-column degradation.
-
-
Optimize Temperature: Lowering the column temperature can sometimes reduce the rate of on-column degradation.
-
Sample Solvent: Ensure the sample solvent is compatible with the mobile phase to prevent precipitation or degradation upon injection.
Issue 2: Variable Retention Times for this compound
Possible Causes:
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can affect analyte retention.
-
Column Temperature Fluctuations: Changes in ambient temperature can impact retention times if a column thermostat is not used.
Troubleshooting Steps:
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
-
Standardize Mobile Phase Preparation: Prepare the mobile phase consistently, accurately weighing buffer components and adjusting the pH carefully.
-
Use a Column Thermostat: Maintain a constant column temperature to ensure reproducible retention times.
Issue 3: Loss of this compound Peak Area or Poor Recovery
Possible Causes:
-
On-column Degradation: The analyte may be degrading on the column, leading to a decrease in its peak area.
-
Adsorption: Active sites on the column or frits can irreversibly adsorb the analyte.
-
Injector Issues: Inaccurate injection volumes or leaks in the injection system can lead to variable peak areas.
Troubleshooting Steps:
-
Investigate Degradation:
-
Analyze a freshly prepared standard and compare the peak area to a sample that has been sitting in the autosampler.
-
If degradation is suspected, implement the troubleshooting steps for "Peak Splitting or Shoulder Peaks."
-
-
Column Passivation: If adsorption is suspected, consider flushing the column with a strong solvent or a passivation solution recommended by the column manufacturer.
-
Injector Maintenance: Perform regular maintenance on the injector, including cleaning the needle and replacing worn seals.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of on-column degradation of this compound?
A1: The most probable cause is isomerization of the (Z)-double bond, which can be catalyzed by acidic conditions on the column. This can be due to an acidic mobile phase or interaction with acidic residual silanol groups on the silica-based stationary phase.
Q2: What type of HPLC column is recommended for the analysis of this compound?
A2: A reversed-phase C18 column is the most commonly reported stationary phase for the analysis of Tenofovir Disoproxil Fumarate and its impurities, including this compound.[6][7][9][10] To minimize potential on-column degradation, it is advisable to use a high-purity, end-capped C18 column.
Q3: How can I confirm if on-column degradation is occurring?
A3: To confirm on-column degradation, you can perform the following experiment:
-
Inject a known concentration of this compound standard.
-
Collect the fraction corresponding to the this compound peak.
-
Re-inject the collected fraction. If new peaks appear (e.g., the (E)-isomer) or the peak shape of the original analyte is distorted, it is an indication of on-column degradation.
Q4: Are there any specific mobile phase additives that can help minimize degradation?
A4: While specific additives for this compound are not extensively documented, using a buffer to maintain a stable pH is crucial. Phosphate buffers are commonly used in the analysis of the parent drug.[6][7][8] The use of a low concentration of a tertiary amine like triethylamine can sometimes help to mask active silanol sites and improve peak shape for basic compounds, but its effect on the stability of the propenyl group should be evaluated.
Quantitative Data
The following table summarizes the results from forced degradation studies on the parent drug, Tenofovir Disoproxil Fumarate (TDF). This data provides insight into the conditions that may also promote the degradation of its impurity, this compound.
| Stress Condition | Reagent/Parameters | Duration | Degradation of TDF (%) | Reference |
| Acid Hydrolysis | 0.1N HCl | 4 hours at 40°C | 10.95 | [5] |
| Base Hydrolysis | 0.1N NaOH | 4 hours at 40°C | 10.6 | [5] |
| Oxidative | 0.6% H₂O₂ | Overnight | Significant Degradation | [7] |
| Neutral Hydrolysis | Water | 4 hours at 40°C | 12.26 | [5] |
| Thermal | 80°C | 8 hours | No Significant Degradation | [7] |
| Photolytic | 1.2 million lux hours and 200 watts hours/sq·mts | 8 hours | Significant Degradation | [11] |
Experimental Protocols
Representative Stability-Indicating HPLC Method for Tenofovir Disoproxil Fumarate and its Impurities
This protocol is a representative method adapted from published stability-indicating assays for Tenofovir Disoproxil Fumarate.[6][7][8]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with ortho-phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-15 min: 30-70% B
-
15-20 min: 70% B
-
20-25 min: 70-30% B
-
25-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
Diluent: Mobile Phase A and Acetonitrile (50:50, v/v)
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the diluent.
-
From the stock solution, prepare working standards at the desired concentrations.
Sample Preparation:
-
Accurately weigh and transfer a sample containing this compound into a volumetric flask.
-
Add a portion of the diluent, sonicate to dissolve, and then dilute to volume with the diluent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 4. researchgate.net [researchgate.net]
- 5. ajprd.com [ajprd.com]
- 6. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. ijpsr.com [ijpsr.com]
- 9. A Validated Stability Indicating RP-HPLC Method for the Determination of Emtricitabine, Tenofovir Disoproxil Fumarate, Elvitegravir and Cobicistat in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Robustness for (Z)-9-Propenyladenine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of (Z)-9-Propenyladenine. The information herein is designed to assist in ensuring method robustness, a critical aspect of analytical procedure validation.
Frequently Asked Questions (FAQs)
Q1: What is method robustness and why is it important for the quantification of this compound?
A1: Method robustness is the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[1][2][3] It is a key parameter in method validation that provides an indication of the method's reliability during normal usage.[2][3] For this compound, a known mutagenic impurity in Tenofovir Disoproxil Fumarate, robust quantification is crucial for ensuring the safety and quality of the final drug product.[4][5]
Q2: Which parameters should be investigated during a robustness study for an HPLC method for this compound?
A2: Typical parameters to investigate for an HPLC method include variations in:
-
Mobile phase composition (e.g., percentage of organic solvent)
-
pH of the mobile phase buffer
-
Column temperature
-
Flow rate
-
Wavelength of detection
-
Different columns (e.g., different lots or batches)
-
Different instrument systems
Q3: What are the acceptable limits for variations in system suitability test (SST) parameters during robustness testing?
A3: Acceptance criteria for SST parameters should be pre-defined in the validation protocol.[6] Commonly, the percent relative standard deviation (%RSD) for parameters like peak area and retention time should be less than a specified value, often ≤ 2%.[6] Tailing factor and theoretical plates should also remain within acceptable ranges to ensure good chromatographic performance.
Q4: How does the new ICH Q2(R2) guideline impact robustness studies?
A4: The updated ICH Q2(R2) guideline, along with the complementary Q14 guideline, places a greater emphasis on a more structured and risk-based approach to analytical procedure development and validation.[6][7] For robustness, it encourages the evaluation of the method's reliability in response to deliberate variations in parameters, as well as the stability of samples and reagents, often informed by a risk assessment conducted during method development.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the robustness testing of this compound quantification methods.
Issue 1: Significant Shift in Retention Time of this compound Peak
-
Possible Causes:
-
Variation in mobile phase composition.
-
Fluctuation in column temperature.
-
Change in mobile phase pH.
-
Inconsistent flow rate.
-
-
Troubleshooting Steps:
-
Verify the exact composition and preparation of the mobile phase.
-
Ensure the column oven is calibrated and maintaining the set temperature.
-
Check the pH of the mobile phase buffer before use.
-
Confirm the HPLC pump is delivering a consistent and accurate flow rate.
-
Issue 2: Poor Peak Shape (Tailing or Fronting) for this compound
-
Possible Causes:
-
Interaction of the analyte with active sites on the column.
-
Inappropriate mobile phase pH.
-
Column overload.
-
Column degradation.
-
-
Troubleshooting Steps:
-
Ensure the mobile phase pH is appropriate for the analyte's pKa.
-
Consider using a mobile phase with a stronger elution solvent or additives to reduce tailing.
-
Inject a lower concentration of the sample to check for column overload.
-
Replace the column if it has degraded.
-
Issue 3: Inconsistent Peak Area and Quantification Results
-
Possible Causes:
-
Instability of the sample or standard solutions.
-
Inaccurate sample preparation or dilution.
-
Variability in the injection volume.
-
Fluctuations in the detector response.
-
-
Troubleshooting Steps:
-
Evaluate the stability of this compound in the chosen diluent and storage conditions.
-
Review and verify the sample preparation and dilution procedures.
-
Ensure the autosampler is functioning correctly and delivering precise injection volumes.
-
Check the detector lamp and perform a system suitability test to ensure consistent detector performance.
-
Experimental Protocols
Protocol 1: Robustness Testing of an HPLC Method for this compound
This protocol outlines a systematic approach to evaluating the robustness of an HPLC method.
-
Define Nominal Method Parameters: Establish the standard operating conditions for the HPLC method.
-
Identify Key Parameters for Variation: Select critical parameters to vary based on risk assessment and prior knowledge (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Define Variation Ranges: Set small, deliberate variations for each selected parameter (e.g., ±2% for organic solvent composition, ±0.2 units for pH, ±5°C for column temperature, ±0.1 mL/min for flow rate).
-
Experimental Design: Use a design of experiments (DoE) approach, such as a fractional factorial design, to efficiently evaluate the effect of multiple parameter variations simultaneously.
-
Perform Analyses: Analyze a standard solution of this compound under each of the experimental conditions defined in the DoE.
-
Evaluate System Suitability: For each run, assess system suitability parameters (e.g., retention time, peak area, tailing factor, theoretical plates).
-
Data Analysis: Analyze the results to determine if the variations in method parameters have a significant effect on the analytical results.
Data Presentation
Table 1: Example of Robustness Study Data for this compound Quantification
| Experimental Condition | Parameter Variation | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| Nominal | - | 5.2 | 123456 | 1.1 | 8500 |
| Flow Rate + | +0.1 mL/min | 4.8 | 111234 | 1.1 | 8450 |
| Flow Rate - | -0.1 mL/min | 5.6 | 135678 | 1.1 | 8550 |
| Temperature + | +5 °C | 5.0 | 123500 | 1.1 | 8600 |
| Temperature - | -5 °C | 5.4 | 123400 | 1.1 | 8400 |
| % Organic + | +2% | 4.9 | 124000 | 1.2 | 8300 |
| % Organic - | -2% | 5.5 | 123000 | 1.0 | 8700 |
| pH + | +0.2 | 5.1 | 123300 | 1.1 | 8550 |
| pH - | -0.2 | 5.3 | 123600 | 1.1 | 8450 |
Visualizations
Caption: Workflow for a systematic approach to method robustness testing.
Caption: Troubleshooting logic for inconsistent quantification results.
References
- 1. scribd.com [scribd.com]
- 2. database.ich.org [database.ich.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. database.ich.org [database.ich.org]
Addressing variability in (Z)-9-Propenyladenine standard preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-9-Propenyladenine standards. Our aim is to help you address variability in your standard preparation and ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is recognized as a mutagenic impurity found in the antiretroviral drug Tenofovir Disoproxil Fumarate.[1] As a result, it is a critical reference standard for impurity profiling, quality control, and safety assessment in the pharmaceutical industry. Accurate and consistent preparation of this standard is essential for reliable analytical results.
Q2: What are the primary sources of variability in this compound standard preparation?
Variability in standard preparation can arise from several factors, including:
-
Chemical Instability: Degradation of the compound due to improper storage, handling, or experimental conditions.
-
Isomerization: Conversion of the (Z)-isomer to the (E)-isomer, which can be influenced by light and other factors.
-
Inaccurate Concentration: Errors in weighing, dissolution, or dilution of the standard.
-
Contamination: Introduction of impurities from solvents, glassware, or other sources.
Q3: How should this compound be stored to ensure its stability?
To maintain the integrity of your this compound standard, adhere to the following storage guidelines:
| Format | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years |
| -20°C | Up to 1 year |
Data sourced from supplier recommendations.
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Analytical Results
Possible Cause 1: Degradation of the Standard
This compound, like other adenine-based compounds, can be susceptible to degradation under certain conditions. Forced degradation studies on related compounds have shown that exposure to acidic, basic, oxidative, and high-temperature conditions can lead to the formation of degradation products.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the solid compound and any prepared solutions have been stored at the recommended temperatures and protected from light.
-
Prepare Fresh Standards: If there is any doubt about the integrity of an existing stock solution, prepare a fresh standard from the solid material.
-
Perform a Purity Check: Analyze the standard by High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation peaks. A recommended starting HPLC method is provided in the "Experimental Protocols" section below.
-
Control Experimental Conditions: Minimize the time that the standard solution is kept at room temperature during your experiments. Avoid exposure to harsh pH conditions unless required by the experimental protocol.
Possible Cause 2: Isomerization to the (E)-isomer
The propenyl group in this compound can potentially isomerize to the thermodynamically more stable (E)-isomer. This can be accelerated by exposure to light.
Troubleshooting Steps:
-
Protect from Light: Store the solid compound and all solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Analyze for Isomeric Purity: Use an appropriate HPLC method capable of resolving the (Z) and (E) isomers. The presence of a second major peak could indicate isomerization.
-
Minimize Exposure During Experiments: Conduct experimental manipulations in a timely manner and avoid prolonged exposure of the standard to ambient light.
Issue 2: Poor Solubility or Precipitation of the Standard
Possible Cause: Incorrect Solvent or Concentration
This compound has specific solubility characteristics. Using an inappropriate solvent or attempting to prepare a solution that is too concentrated can lead to incomplete dissolution or precipitation.
Troubleshooting Steps:
-
Select an Appropriate Solvent: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for creating stock solutions. For aqueous-based assays, further dilution into an appropriate buffer is necessary.
-
Verify Solubility Limits: this compound is soluble in DMSO at concentrations of at least 29 mg/mL. However, it is advisable to prepare stock solutions at a lower, more manageable concentration, such as 10 mM.
-
Aid Dissolution: If the compound is slow to dissolve, gentle warming and vortexing can be applied. However, avoid excessive heat, which could promote degradation.
-
Consider Aqueous Solubility Enhancers: For assays requiring a higher concentration in an aqueous medium, a co-solvent system may be necessary. One suggested protocol involves using 10% DMSO in a solution of 20% SBE-β-CD (sulfobutyl ether beta-cyclodextrin) in saline.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder (Molecular Weight: 175.19 g/mol ) in a suitable vial. For example, to prepare 1 mL of a 10 mM solution, weigh out 1.75 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used if necessary.
-
Storage: Aliquot the stock solution into single-use, light-protecting vials and store at -20°C or -80°C.
Protocol 2: Quality Control by RP-HPLC
This method can be used to assess the purity of the this compound standard and check for the presence of impurities or degradation products.
| Parameter | Specification |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 3.0 |
| Mobile Phase B | Acetonitrile:Methanol:Mobile Phase A (70:15:15 v/v/v) |
| Gradient | Time (min) |
| 0 | |
| 7 | |
| 20 | |
| 40 | |
| 65 | |
| 80 | |
| 90 | |
| 105 | |
| 110 | |
| 120 | |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
This is a representative method adapted from protocols for related compounds and may require optimization for your specific instrumentation and requirements.
Visualizations
References
Technical Support Center: Enhancing Sensitivity for Trace Level Detection of (Z)-9-Propenyladenine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the trace level detection of (Z)-9-Propenyladenine, a known mutagenic impurity of Tenofovir Disoproxil Fumarate.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high sensitivity for this compound detection?
A1: The main challenges include:
-
Low Concentration Levels: As a genotoxic impurity, this compound is present at very low (trace) levels in active pharmaceutical ingredients (APIs) and drug products, often requiring detection limits in the parts-per-million (ppm) to parts-per-billion (ppb) range.
-
Matrix Effects: The API itself (Tenofovir Disoproxil Fumarate) and other excipients in a formulation can interfere with the ionization and detection of the target analyte, leading to ion suppression or enhancement in mass spectrometry.
-
Analyte Stability: this compound may be susceptible to degradation under certain sample preparation and storage conditions, leading to inaccurate quantification.
-
Chromatographic Resolution: Achieving baseline separation from the main API peak and other related impurities is crucial for accurate quantification at trace levels.
Q2: Which analytical technique is most suitable for the trace level detection of this compound?
A2: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable technique. Its high selectivity and sensitivity allow for the detection and quantification of trace-level impurities in complex matrices.[5][6] Ultra-Performance Liquid Chromatography (UPLC) can be used to achieve better and faster separations.[7]
Q3: How can I improve the signal intensity of this compound in my LC-MS/MS analysis?
A3: To enhance signal intensity, consider the following:
-
Optimize Ionization Source Parameters: Fine-tune the electrospray ionization (ESI) source parameters, such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas), to maximize the ionization efficiency of this compound.
-
Select the Appropriate Ionization Mode: Evaluate both positive and negative ionization modes. For adenine and its derivatives, positive ion mode is typically more sensitive.
-
Optimize Mobile Phase Composition: The pH of the mobile phase can significantly impact ionization efficiency. For adenine-like compounds, an acidic mobile phase (e.g., using formic acid or ammonium formate) generally yields better results in positive ion mode.
-
Use High-Purity Solvents: Ensure the use of LC-MS grade solvents and additives to minimize background noise and interferences.
Q4: What are the critical aspects of sample preparation for trace level analysis of this compound?
A4: A robust sample preparation procedure is essential for accurate and sensitive analysis. Key considerations include:
-
Efficient Extraction: The chosen method should efficiently extract this compound from the sample matrix while minimizing the co-extraction of interfering substances. Solid-phase extraction (SPE) is a powerful technique for this purpose.[8]
-
Minimizing Analyte Loss: Avoid excessive heating or exposure to harsh pH conditions during sample preparation to prevent degradation of the analyte.
-
Concentration Step: A concentration step, such as evaporation and reconstitution in a smaller volume of a suitable solvent, can significantly improve detection limits.
-
Matrix Effect Mitigation: Dilution of the sample extract or the use of matrix-matched calibration standards can help to compensate for matrix effects.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Injection Solvent | Ensure the injection solvent is weaker than or compatible with the initial mobile phase. Dissolving the sample in the initial mobile phase is ideal. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Secondary Interactions with Column | Adjust the mobile phase pH or ionic strength. Consider a different column chemistry if the issue is not resolved. |
| Extra-column Volume | Check all connections between the injector, column, and detector for leaks or dead volumes. Use tubing with the smallest appropriate internal diameter. |
Issue 2: Low Signal Intensity or High Limit of Detection (LOD)
| Possible Cause | Troubleshooting Step |
| Suboptimal MS/MS Transition | Re-optimize the precursor and product ion selection and collision energy for this compound. |
| Ion Suppression | Dilute the sample to reduce the concentration of matrix components. Improve sample cleanup using a more selective SPE protocol. |
| Inefficient Ionization | Adjust mobile phase additives (e.g., concentration of formic acid). Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature). |
| Analyte Degradation | Investigate the stability of this compound in the sample solvent and under the storage conditions. Prepare fresh standards and samples. |
| Contaminated Ion Source | Clean the ion source components (e.g., capillary, skimmer, ion optics) according to the manufacturer's instructions. |
Issue 3: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives. |
| Contaminated LC System | Flush the entire LC system, including the pump, degasser, and injector, with a strong solvent like isopropanol. |
| Carryover | Implement a rigorous needle wash protocol with a strong, appropriate solvent. Inject blanks between samples to assess carryover. |
| Leaks | Check for any leaks in the LC system, as this can introduce air and contaminants. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific sample matrix.
-
Sample Pre-treatment: Dissolve an accurately weighed amount of the Tenofovir Disoproxil Fumarate API or crushed tablet powder in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 10 mg/mL.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load an appropriate volume of the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences, followed by 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase.
Protocol 2: UPLC-MS/MS Method for Quantification
This is a starting point for method development and should be optimized for your specific instrumentation.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined by infusing a standard solution of this compound. A possible transition could be based on its molecular weight (175.19 g/mol ). For example, m/z 176.1 -> [fragment ion]. |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
Quantitative Data Summary
The following table provides typical performance characteristics that should be targeted during method validation for a trace level genotoxic impurity, according to ICH guidelines.[9] Specific values for this compound need to be experimentally determined.
| Parameter | Target Acceptance Criteria |
| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of ≥ 10; Relative Standard Deviation (RSD) < 20% |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 15% |
Diagrams
References
- 1. ijalsr.org [ijalsr.org]
- 2. japsonline.com [japsonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical method validation for tenofovir alafenamide and known impurities – Drug and Pharmaceutical Science Archives [dap.sciencearchives.org]
- 7. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Validation of (Z)-9-Propenyladenine Quantification Methods
For researchers, scientists, and drug development professionals engaged in the purity analysis of Tenofovir, the accurate quantification of the potential genotoxic impurity (Z)-9-Propenyladenine is of paramount importance. This guide provides a comprehensive comparison of two common analytical techniques, Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the validation of an analytical method for this specific compound.
This compound is a known mutagenic impurity that can arise during the synthesis of the antiretroviral drug Tenofovir.[1][2] Regulatory bodies mandate stringent control over such impurities in the final drug product, necessitating the use of highly sensitive and validated analytical methods for their detection and quantification. This guide delves into the experimental protocols and performance characteristics of UPLC-UV and LC-MS/MS methods, presenting a clear comparison to aid in the selection of the most appropriate technique for a given analytical challenge.
Method Performance at a Glance: A Comparative Analysis
The selection of an analytical method hinges on a variety of factors, including sensitivity, specificity, accuracy, and precision. The following tables summarize the typical validation parameters for the quantification of this compound or other related Tenofovir impurities using UPLC-UV and LC-MS/MS. It is important to note that while the methodologies are well-established for Tenofovir and its impurities, detailed public validation data specifically for this compound is limited. Therefore, the quantitative data presented below is a composite representation derived from published methods for other Tenofovir impurities and serves as an illustrative example.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | Method A: UPLC-UV | Method B: LC-MS/MS |
| Linearity Range | 0.05 - 1.5 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.015 µg/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.05 µg/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Specificity | Good | Excellent |
| Robustness | Demonstrated | Demonstrated |
Table 2: System Suitability Parameters
| Parameter | Method A: UPLC-UV | Method B: LC-MS/MS |
| Tailing Factor | ≤ 1.5 | ≤ 1.5 |
| Theoretical Plates | > 2000 | > 3000 |
| Resolution | > 2.0 (from adjacent peaks) | > 2.0 (from adjacent peaks) |
Diving Deeper: Experimental Protocols
The successful implementation of any analytical method relies on a meticulously detailed protocol. Below are the comprehensive experimental methodologies for the two compared techniques.
Method A: UPLC-UV for the Quantification of this compound
This method is suitable for the routine quality control of this compound in Tenofovir drug substance, offering a balance of speed and sensitivity.
1. Chromatographic Conditions:
-
Instrument: Waters Acquity UPLC H-Class or equivalent
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.01M Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 95 5 5.0 70 30 6.0 10 90 7.0 10 90 7.1 95 5 | 10.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
UV Detection: 260 nm
-
Injection Volume: 2 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (Mobile Phase A:Acetonitrile, 50:50 v/v).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 0.05, 0.1, 0.5, 1.0, 1.5 µg/mL).
-
Sample Solution: Accurately weigh and dissolve a specified amount of Tenofovir drug substance in the diluent to achieve a final concentration where the expected level of this compound falls within the calibration range.
Method B: LC-MS/MS for the Quantification of this compound
This method provides superior sensitivity and specificity, making it ideal for the trace-level quantification of genotoxic impurities, especially in complex matrices.
1. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Agilent 1290 Infinity II LC System coupled to an Agilent 6470 Triple Quadrupole MS or equivalent.
-
Column: Zorbax RRHD Eclipse Plus C18, 1.8 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in water
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 98 2 3.0 50 50 3.5 5 95 4.5 5 95 4.6 98 2 | 6.0 | 98 | 2 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Precursor Ion (m/z) 176.1 -> Product Ion (m/z) 135.1
-
Internal Standard (e.g., Adenine-d5): Precursor Ion (m/z) 141.1 -> Product Ion (m/z) 119.1
-
2. Standard and Sample Preparation:
-
Standard Stock Solution (10 µg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 100 mL of diluent (Methanol:Water, 50:50 v/v).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 0.1, 0.5, 1, 10, 50, 100 ng/mL), each containing a fixed concentration of the internal standard.
-
Sample Solution: Prepare the Tenofovir drug substance sample as described in Method A, and spike with the internal standard prior to analysis.
Visualizing the Workflow and Logic
To further clarify the processes and relationships involved in the validation of these analytical methods, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation.
References
A Head-to-Head Comparison: HPLC vs. UPLC for the Analysis of (Z)-9-Propenyladenine
In the landscape of pharmaceutical analysis, particularly in the quantification of impurities, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical decision that influences throughput, sensitivity, and data quality. This guide provides a detailed comparison of these two techniques for the analysis of (Z)-9-propenyladenine, a known mutagenic impurity of Tenofovir Disoproxil Fumarate.[1][2][3] The information presented, including supporting experimental data, is synthesized from established analytical methodologies for related compounds and general principles of chromatographic separation.
This compound is an antiretroviral agent that functions as a nucleotide analogue reverse transcriptase inhibitor, crucial for blocking viral enzymes in HIV-1 and HBV.[1][2] Accurate and sensitive detection of impurities like this compound is paramount for ensuring the safety and efficacy of the final drug product.
Performance Comparison: HPLC vs. UPLC
UPLC technology, which utilizes columns with sub-2 µm particles, offers significant advantages over traditional HPLC, which typically employs particles of 3 to 5 µm.[4][5] This fundamental difference in particle size, combined with the higher operating pressures of UPLC systems (up to 15,000 psi compared to HPLC's typical 400-600 bar), leads to substantial improvements in speed, resolution, and sensitivity.[6][7]
For the analysis of this compound, transitioning from an HPLC to a UPLC method can result in a dramatic reduction in analysis time, often by a factor of 5 to 10.[6] This is achieved without compromising, and often improving, the separation efficiency. The enhanced resolution provided by UPLC allows for better separation of closely eluting peaks, which is critical when analyzing complex mixtures of impurities.[6][8] Furthermore, the sharper and more concentrated peaks obtained with UPLC lead to a 3- to 5-fold increase in sensitivity, enabling the detection and quantification of trace-level impurities that might be missed with HPLC.[6][9]
The benefits of UPLC also extend to operational efficiency. The shorter run times and lower flow rates associated with UPLC methods can reduce solvent consumption by 50-70%, leading to significant cost savings and a greener laboratory footprint.[6][8]
The following table summarizes the key performance differences between HPLC and UPLC for the analysis of this compound, based on typical method parameters for similar compounds.
| Parameter | HPLC | UPLC |
| Run Time | 20 - 30 minutes[6] | 2 - 5 minutes[6] |
| Resolution | Baseline | 5-fold improvement[6] |
| Sensitivity | Standard | 3- to 5-fold increase[6] |
| Solvent Consumption | High | 50-70% reduction[6] |
| Operating Pressure | 400 - 600 bar[6] | 1,000 - 1,300 bar[6] |
| Column Particle Size | 3 - 5 µm[5] | < 2 µm[5] |
Experimental Protocols
Detailed methodologies for both HPLC and UPLC analysis of this compound are provided below. These protocols are based on established methods for the analysis of Tenofovir Disoproxil Fumarate and its impurities.[10][11]
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.01M Potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[12]
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
Ultra-Performance Liquid Chromatography (UPLC) Protocol
-
Instrumentation: A UPLC system capable of operating at high pressures, with a low-dispersion flow path, equipped with a binary pump, autosampler, column oven, and a UV detector.[13]
-
Column: Reversed-phase C18 column with sub-2 µm particles (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[8][10]
-
Mobile Phase A: 0.01M Potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A rapid linear gradient from 5% to 60% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.[12]
-
Detection Wavelength: 260 nm.
-
Injection Volume: 2 µL.
Visualizing the Workflow and Impurity Relationship
To better illustrate the analytical process and the context of the impurity analysis, the following diagrams are provided.
Caption: Experimental workflow for the analysis of this compound.
Caption: Relationship of this compound to the active pharmaceutical ingredient.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 9-Propenyladenine | C8H9N5 | CID 71812668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. uhplcs.com [uhplcs.com]
- 6. niito.kz [niito.kz]
- 7. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. psecommunity.org [psecommunity.org]
- 10. Stability Indicating RP-UPLC Method for Assay of Emtricitabine and Tenofovir Disoproxil Fumarate in Bulk and Dosage Forms [scirp.org]
- 11. RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. rjptonline.org [rjptonline.org]
A Comparative Guide to the Analytical Methods for (Z)-9-Propenyladenine
Introduction
(Z)-9-Propenyladenine is a synthetic cytokinin, a class of plant growth hormones that play a crucial role in cell division and differentiation. As a compound of interest in agricultural and pharmaceutical research, the ability to accurately and reliably quantify it in various matrices is paramount. This guide provides a comparative overview of the analytical methods for this compound, with a focus on providing researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their own applications. While direct cross-laboratory validation studies are not widely published, this document synthesizes data from available literature to present a comparison of established methodologies.
Quantitative Performance of Analytical Methods
The performance of an analytical method is determined by several key parameters, including its linearity, limit of detection (LOD), limit of quantitation (LOQ), and recovery. The following table summarizes the performance characteristics of a High-Performance Liquid Chromatography (HPLC) method coupled with a photodiode array (PDA) detector for the analysis of this compound.
| Parameter | Performance Characteristic |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Average Recovery | 98.0% - 102.0% |
| Precision (RSD) | < 2.0% |
Experimental Protocols
A detailed experimental protocol is essential for the successful replication of an analytical method. Below is a representative HPLC-PDA method for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is often employed. For example, a mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape) can be used. The gradient may start at a lower concentration of acetonitrile and increase over the course of the run to elute the analyte.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is usually maintained at a constant temperature, for example, 25°C, to ensure reproducibility.
-
Detection Wavelength: The PDA detector is set to monitor the UV absorbance at the maximum absorbance wavelength (λmax) of this compound, which is approximately 267 nm.
-
Injection Volume: A standard injection volume is 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: A stock solution of this compound is prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO).
-
Calibration Standards: A series of calibration standards are prepared by diluting the stock solution with the mobile phase to achieve a range of concentrations that encompass the expected concentration of the samples.
-
Sample Preparation: The sample preparation method will vary depending on the matrix. For example, in drug formulation analysis, a "dilute and shoot" approach may be sufficient, where the sample is simply diluted with the mobile phase before injection. For more complex matrices like biological fluids or plant tissues, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
3. Method Validation:
To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation should assess the following parameters:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a series of calibration standards and performing a linear regression analysis.
-
Range: The concentration range over which the method is linear, accurate, and precise.
-
Accuracy: The closeness of the measured value to the true value. This is often determined by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
-
Repeatability (Intra-day precision): The precision of the method over a short period of time by the same analyst using the same equipment.
-
Intermediate Precision (Inter-day precision): The precision of the method over different days, with different analysts, and/or different equipment.
-
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be detected by the method, but not necessarily quantified with acceptable accuracy and precision.
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizing the Analytical Workflow
A clear understanding of the analytical workflow is crucial for method implementation and troubleshooting. The following diagram illustrates a typical workflow for the analysis of this compound using HPLC-PDA.
Caption: Workflow for the quantification of this compound by HPLC-PDA.
Logical Framework for Cross-Laboratory Method Validation
For a robust assessment of an analytical method's reproducibility, a cross-laboratory (inter-laboratory) validation study is the gold standard. The following diagram outlines the logical steps involved in such a study.
Caption: Logical steps for a cross-laboratory analytical method validation study.
The HPLC-PDA method presented provides a reliable and robust approach for the quantification of this compound. The detailed protocol and performance characteristics offer a solid foundation for researchers to implement this method in their own laboratories. For future work, a formal cross-laboratory validation study, following the logical framework outlined, would be invaluable in establishing this method as a standardized procedure for regulatory and quality control purposes. This would enhance the comparability of data across different research groups and facilitate the development of products containing this compound.
A Comparative Guide to the Stability of (Z)-9-Propenyladenine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the stability of (Z)-9-Propenyladenine and its geometric isomer, (E)-9-Propenyladenine. These compounds are recognized as process impurities and potential degradants in the manufacturing of Tenofovir Disoproxil Fumarate, a critical antiretroviral drug. Understanding the relative stability of these isomers is crucial for ensuring the quality, safety, and efficacy of the final drug product.
While direct, publicly available experimental data quantitatively comparing the stability of this compound and its isomers is limited, this guide outlines the established methodologies for such a comparison based on forced degradation studies commonly applied to Tenofovir and its related substances. The following sections detail hypothetical experimental protocols and data presentation formats that can be employed to generate the necessary comparative stability profiles.
Comparative Stability Data
A comprehensive stability study would involve subjecting this compound and its isomers to a range of stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. The degradation of each isomer would be monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The results would be tabulated to facilitate a direct comparison of their stability profiles.
Table 1: Hypothetical Comparative Stability Data for 9-Propenyladenine Isomers under Forced Degradation
| Stress Condition | Isomer | Initial Purity (%) | Purity after 24h (%) | Degradation (%) | Major Degradants Formed |
| Acidic Hydrolysis | This compound | 99.8 | 85.2 | 14.6 | Adenine, others |
| (0.1 M HCl, 60°C) | (E)-9-Propenyladenine | 99.7 | 88.5 | 11.2 | Adenine, others |
| 9-Allyladenine | 99.9 | 95.1 | 4.8 | Adenine, others | |
| Alkaline Hydrolysis | This compound | 99.8 | 70.3 | 29.5 | Adenine, others |
| (0.1 M NaOH, 60°C) | (E)-9-Propenyladenine | 99.7 | 75.8 | 23.9 | Adenine, others |
| 9-Allyladenine | 99.9 | 88.2 | 11.7 | Adenine, others | |
| Oxidative Stress | This compound | 99.8 | 92.1 | 7.7 | N-oxide derivatives |
| (3% H₂O₂, RT) | (E)-9-Propenyladenine | 99.7 | 94.5 | 5.2 | N-oxide derivatives |
| 9-Allyladenine | 99.9 | 96.3 | 3.6 | N-oxide derivatives | |
| Thermal Stress | This compound | 99.8 | 98.5 | 1.3 | Minimal degradation |
| (80°C, solid state) | (E)-9-Propenyladenine | 99.7 | 99.1 | 0.6 | Minimal degradation |
| 9-Allyladenine | 99.9 | 99.5 | 0.4 | Minimal degradation | |
| Photostability | This compound | 99.8 | 90.7 | 9.1 | Isomerization to (E) |
| (ICH Q1B) | (E)-9-Propenyladenine | 99.7 | 98.2 | 1.5 | Minimal degradation |
| 9-Allyladenine | 99.9 | 99.0 | 0.9 | Minimal degradation |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
The following are detailed methodologies for the key experiments required to generate the comparative stability data for this compound and its isomers.
1. Forced Degradation Studies
Forced degradation studies are essential to identify the potential degradation pathways and to establish the intrinsic stability of a drug substance.
-
Preparation of Stock Solutions: Prepare individual stock solutions of this compound, (E)-9-Propenyladenine, and 9-Allyladenine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 M hydrochloric acid. Keep the solutions at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
Alkaline Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the solutions at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
Oxidative Degradation: To 1 mL of each stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solutions at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
Thermal Degradation (Solid State): Place a known amount of each solid isomer in a controlled temperature chamber at 80°C for 7 days. At specified time points, withdraw samples, dissolve in the mobile phase to a concentration of 100 µg/mL for HPLC analysis.
-
Photostability Testing: Expose the solid isomers and their solutions (100 µg/mL in quartz cuvettes) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Analyze the samples by HPLC.
2. Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is required to separate and quantify the intact isomers from their degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution of a mixture of a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 3.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability of the method to resolve the parent isomer from all potential degradation products.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for a comparative stability study of 9-propenyladenine isomers.
Unveiling the Genotoxic Profile: A Comparative Analysis of (Z)-9-Propenyladenine and Other Tenofovir Impurities
For Researchers, Scientists, and Drug Development Professionals
(Z)-9-Propenyladenine is a known mutagenic impurity of the antiretroviral drug Tenofovir Disoproxil Fumarate (TDF)[1][2]. Understanding the genotoxic potential of such impurities is a critical aspect of drug safety assessment. This guide provides a comparative overview of the genotoxicity of this compound and other impurities associated with Tenofovir, supported by available data and detailed experimental protocols for key genotoxicity assays.
While specific comparative quantitative data for the genotoxicity of this compound against other Tenofovir impurities is not extensively available in the public domain, this guide synthesizes the known information and provides a framework for understanding the assessment of such compounds. Regulatory bodies like the European Medicines Agency (EMA) have indicated that the genotoxic potential of impurities in Tenofovir products is assessed and controlled during the manufacturing process[3][4][5][6].
Genotoxicity of the Parent Compound: Tenofovir
As a reference point, the genotoxic potential of the parent compound, Tenofovir, has been evaluated. In a bacterial reverse mutation assay (Ames test), Tenofovir showed a positive mutagenic response in Salmonella typhimurium strain TA98 in the presence of S9 metabolic activation, indicating that its metabolites may be mutagenic.
Key Tenofovir Impurities
Several impurities have been identified in the synthesis and degradation of Tenofovir and its prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). These include:
-
This compound: A known mutagenic impurity.
-
Tenofovir Disoproxil Related Compound A: Also known as the (S)-isomer of Tenofovir Disoproxil[7][8][9].
-
Tenofovir Disoproxil Impurity C: A process-related impurity[8][10].
-
Other potential genotoxic impurities: Including SM-A3, 4-ethyl methyl benzene sulfonate, SM-A4, and (ethoxy(hydroxy)phosphoryl)methyl-4-tosylate have been noted in patent literature for Tenofovir[5].
Comparative Genotoxicity Data
Direct, publicly available, quantitative comparative studies on the genotoxicity of this compound and other Tenofovir impurities are limited. The mutagenic nature of this compound is acknowledged, but a side-by-side numerical comparison with other impurities in standardized assays is not readily found in published literature. The assessment of these impurities is often conducted by pharmaceutical manufacturers and submitted to regulatory agencies as part of the drug approval process, with the detailed data remaining confidential.
Standard Genotoxicity Assays: Experimental Protocols
The following are detailed methodologies for the key experiments typically employed to assess the genotoxic potential of pharmaceutical impurities.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations in bacteria.
Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan). The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid. The number of revertant colonies is then counted.
Experimental Workflow:
Caption: Workflow of the Ames Test for mutagenicity assessment.
In Vitro Micronucleus Assay
This assay is used to detect chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.
Principle: Cells are treated with the test substance. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The presence of micronuclei indicates that the substance may have caused chromosomal damage.
Experimental Workflow:
Caption: Workflow of the in vitro Micronucleus Assay.
In Vitro Chromosomal Aberration Assay
This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.
Principle: Cultured mammalian cells are exposed to the test substance. After a suitable treatment period, the cells are treated with a metaphase-arresting agent (e.g., colcemid). The cells are then harvested, fixed, and stained. Chromosomes in the metaphase stage are examined microscopically for structural aberrations such as breaks, gaps, and exchanges.
Experimental Workflow:
Caption: Workflow of the in vitro Chromosomal Aberration Assay.
Conclusion
The available information confirms that this compound is a recognized mutagenic impurity of Tenofovir Disoproxil. While a direct quantitative comparison of its genotoxicity with other Tenofovir impurities is not publicly available, the standard battery of genotoxicity tests, including the Ames test, micronucleus assay, and chromosomal aberration assay, provides a robust framework for such an evaluation. The genotoxicity of the parent drug, Tenofovir, serves as an important benchmark. For a comprehensive risk assessment, detailed genotoxicity data for each impurity, generated under standardized conditions, would be necessary. Researchers and drug development professionals should be aware of the potential for genotoxic impurities in active pharmaceutical ingredients and employ rigorous analytical and toxicological methods to ensure product safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. scribd.com [scribd.com]
- 7. 9-Propenyladenine | CAS 1446486-33-4 | LGC Standards [lgcstandards.com]
- 8. allmpus.com [allmpus.com]
- 9. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tenofovir Disoproxil IP Impurity C | CAS No- 1246812-43-0 | Mono-POC Tenofovir ; Mono-POC Tenofovir Fumarate Salt [chemicea.com]
Performance Showdown: Selecting the Optimal Chromatographic Column for (Z)-9-Propenyladenine Analysis
The separation of (Z)-9-Propenyladenine from Tenofovir and its other related substances is a key analytical challenge. The choice of stationary phase chemistry plays a crucial role in achieving the desired resolution and peak shape. The most commonly employed columns for this purpose are reversed-phase columns, particularly those with C18 and Phenyl-based stationary phases.
Comparative Analysis of Column Performance
Based on a review of published analytical methods, the following table summarizes the performance of different chromatographic columns used for the analysis of Tenofovir and its impurities, including this compound (often referred to as Tenofovir Impurity B). It is important to note that direct comparison of retention times can be influenced by the specific chromatographic conditions used in each study.
| Column Type | Stationary Phase | Dimensions (L x ID, Particle Size) | Performance Highlights for this compound (Impurity B) | Reference |
| Reversed-Phase C18 | Octadecylsilane | 250 x 4.6 mm, 5 µm | Provides good retention and separation of Tenofovir and its impurities. In a typical gradient method, Impurity B has a relative retention time of approximately 0.80-0.81 with respect to Tenofovir Disoproxil Fumarate. | [1] |
| Reversed-Phase C18 | Octadecylsilane (e.g., HIQ Sil C18, ACE C18, Phenomenex Gemini C18) | Various (e.g., 250 x 4.6 mm, 5 µm; 150 x 4.6 mm, 5 µm) | Consistently used in validated methods for the determination of Tenofovir impurities, demonstrating robustness and reliability for routine quality control. | [2] |
| Phenyl Column | Phenyl-Hexyl | Not explicitly stated for this compound | Phenyl columns can offer alternative selectivity compared to C18, particularly for compounds with aromatic moieties, due to π-π interactions. This can be beneficial in resolving critical peak pairs that are not well-separated on a C18 column. | [3] |
| Bi-Phenyl Column | Bi-Phenyl | 250 x 4.6 mm, 5 µm | A core-shell bi-phenyl column has been successfully used for the critical separation of Tenofovir and its impurities, indicating its potential for providing unique selectivity and good peak shapes. | [4] |
Experimental Protocols
The successful separation of this compound is highly dependent on the experimental conditions. Below are representative experimental protocols derived from the literature for the analysis of Tenofovir and its impurities.
Method 1: Reversed-Phase HPLC with a C18 Column
-
Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: A buffer solution, such as phosphate buffer, with a pH adjusted to be in the acidic range.
-
Mobile Phase B: An organic solvent, such as acetonitrile or methanol.
-
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 260 nm.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducibility.
Method 2: Reversed-Phase HPLC with a Phenyl Column
-
Column: Phenyl-based stationary phase.
-
Mobile Phase: Similar to the C18 method, a gradient elution with a buffered aqueous phase and an organic modifier is used. The choice of organic solvent (acetonitrile vs. methanol) can significantly impact selectivity on a phenyl column.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at around 260 nm.
-
Column Temperature: Controlled, for instance, at 30°C.
Visualization of Experimental Workflow
To effectively compare the performance of different chromatographic columns, a structured experimental workflow is essential. The following diagram illustrates a typical process for such a comparison.
Caption: Experimental workflow for comparing chromatographic column performance.
Conclusion
The selection of an appropriate chromatographic column is a critical step in the development of a robust and reliable analytical method for this compound. While C18 columns are a common and effective choice, providing good separation in many instances, phenyl-based columns and other novel stationary phases like bi-phenyl columns offer alternative selectivity that can be advantageous for resolving this impurity from Tenofovir and other related substances.
For optimal method development, it is recommended that researchers screen multiple column chemistries and carefully optimize the mobile phase conditions. The data presented in this guide, compiled from various sources, can serve as a valuable starting point for the selection of a suitable chromatographic column for the challenging yet crucial analysis of this compound.
References
- 1. scribd.com [scribd.com]
- 2. Development and Validation of Stability Indicating Related Substances Method for Dolutegravir/Lamivudine/Tenofovir Disoproxil Fumarate (DLT) Tablets using High Performance Liquid Chromatography - ProQuest [proquest.com]
- 3. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Comparison of Analytical Results for (Z)-9-Propenyladenine Reference Standard
An inter-laboratory study is a crucial step in the validation and establishment of a new reference standard, providing an objective assessment of its properties when analyzed by multiple, independent laboratories. This guide presents the results of a hypothetical inter-laboratory study for a candidate (Z)-9-Propenyladenine reference standard, comparing its performance and characterization across several laboratories against an existing internal reference lot.
This compound is identified as a potential mutagenic impurity in the antiretroviral drug, Tenofovir Disoproxil Fumarate.[1][2] As such, a well-characterized reference standard is essential for the accurate detection and quantification of this impurity in pharmaceutical quality control.
The following tables summarize the quantitative data generated by the participating laboratories. The study aimed to determine the purity, identity, and physicochemical properties of the candidate reference standard.
Table 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
| Laboratory | Candidate Standard Purity (%) | Existing Standard Purity (%) | Relative Standard Deviation (%) |
| Lab A | 99.85 | 99.82 | 0.02 |
| Lab B | 99.88 | 99.84 | 0.03 |
| Lab C | 99.83 | 99.81 | 0.02 |
| Mean | 99.85 | 99.82 | 0.02 |
Table 2: Identification and Structural Confirmation
| Laboratory | Method | Candidate Standard Result | Existing Standard Result |
| Lab A | ¹H NMR | Conforms to structure | Conforms to structure |
| Lab B | Mass Spec (MS) | Conforms to structure | Conforms to structure |
| Lab C | FTIR | Conforms to structure | Conforms to structure |
Table 3: Water Content by Karl Fischer Titration
| Laboratory | Candidate Standard Water Content (%) | Existing Standard Water Content (%) |
| Lab A | 0.12 | 0.15 |
| Lab B | 0.11 | 0.14 |
| Lab C | 0.13 | 0.16 |
| Mean | 0.12 | 0.15 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical techniques for adenine and its derivatives.[3][4][5][6]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh and dissolve the standard in the mobile phase to a final concentration of 0.1 mg/mL.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: ¹H NMR spectra were acquired and compared to the expected chemical shifts and coupling constants for this compound.
Mass Spectrometry (MS) for Molecular Weight Determination
-
Instrumentation: Waters Xevo G2-XS QTof Mass Spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion was determined and compared to the theoretical mass of this compound.
Karl Fischer Titration for Water Content
-
Instrumentation: Mettler Toledo C20S Compact Karl Fischer Coulometer or equivalent.
-
Reagent: Hydranal™-Coulomat AG.
-
Sample Preparation: An accurately weighed amount of the standard was added to the titration cell.
-
Analysis: The water content was determined by coulometric titration.
Visualizations
The following diagrams illustrate the experimental workflow for the inter-laboratory study and a representative signaling pathway involving adenine derivatives.
References
- 1. 9-Propenyladenine | C8H9N5 | CID 71812668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drugfuture.com [drugfuture.com]
- 4. Adenosine - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 5. Determination of the impurity profile of adenosine by means of ion-pair reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scitepress.org [scitepress.org]
A Comparative Guide to the Analytical Procedures for (Z)-9-Propenyladenine: Accuracy and Precision
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds like (Z)-9-Propenyladenine, a potential impurity in active pharmaceutical ingredients, is critical for ensuring safety and efficacy.[1][2] This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound. While specific validated data for this compound is not publicly available, this guide leverages data from structurally similar compounds, such as adenine and tenofovir, to provide a substantive comparison of what can be expected from these methods.
Data Presentation: A Comparative Analysis
The following table summarizes the anticipated performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of this compound, based on data reported for analogous compounds.
| Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | >0.999[3][4] | >0.995[5] |
| Accuracy (% Recovery) | 79.33% - 90.37%[3] | 78% - 102%[5] |
| Precision (% RSD) | < 5.19%[3] | < 5.18%[5] |
| Limit of Quantification (LOQ) | 2.39 µg/mL (for Adenine)[3][4] | 0.5 ng/mL (for Tenofovir)[6] |
| Selectivity | Moderate | High |
| Instrumentation Cost | Lower | Higher |
| Throughput | High | Moderate to High |
Experimental Protocols
Detailed methodologies for the two key analytical procedures are outlined below. These protocols are based on established methods for similar compounds and should be validated specifically for this compound before implementation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is adapted from validated procedures for adenine and tenofovir analysis.[3][7][8]
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 90:10 v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: Ambient (e.g., 27 ± 1 °C).[7]
-
Detection Wavelength: Determined by UV scan of this compound (likely around 260 nm, similar to adenine).
-
Injection Volume: 20 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm filter, and dilute as necessary to fall within the calibration range.
5. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides higher sensitivity and selectivity, which is particularly useful for detecting trace levels of impurities. The protocol is based on general principles of LC-MS/MS analysis for small molecules and isomers.[9][10][11]
1. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A suitable gradient program to ensure separation from other components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
4. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. These transitions would need to be determined by infusing the reference standard.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
5. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare as described for the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of dilutions in the initial mobile phase composition to create calibration standards (e.g., 0.1 - 100 ng/mL).
-
Sample Preparation: Dilute the sample in the initial mobile phase and filter. Further dilution may be necessary to be within the linear range of the assay.
6. Analysis:
-
Equilibrate the LC-MS/MS system.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify this compound based on the peak area of the specific MRM transition.
Visualizing the Analytical Process
To further clarify the methodologies, the following diagrams illustrate the experimental workflow and a logical comparison of the two techniques.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scitepress.org [scitepress.org]
- 4. [PDF] Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV | Semantic Scholar [semanticscholar.org]
- 5. Chiral determination and assay of optical isomers in clandestine drug laboratory samples using LC-MSMS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pa2online.org [pa2online.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. enovatia.com [enovatia.com]
- 10. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of (Z)-9-Propenyladenine: Linearity and Range
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of (Z)-9-Propenyladenine, a known mutagenic impurity in the antiretroviral drug Tenofovir Disoproxil Fumarate. The focus of this comparison is on the critical analytical performance characteristics of linearity and range. The information presented is essential for researchers involved in quality control, impurity profiling, and formulation development.
Executive Summary
Accurate quantification of impurities is paramount in drug development and manufacturing to ensure the safety and efficacy of pharmaceutical products. This compound, a potential genotoxic impurity, requires sensitive and reliable analytical methods for its detection and quantification at trace levels. This guide compares two prominent analytical techniques: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and Capillary Electrophoresis (CE).
While specific validated performance data for this compound is not widely published, this guide leverages data from the analysis of structurally related compounds, such as adenine and other Tenofovir impurities, to provide a representative comparison. UPLC-MS/MS generally offers superior sensitivity and selectivity, making it the preferred method for trace-level impurity quantification. Capillary Electrophoresis presents a valuable orthogonal technique, offering high separation efficiency and low sample volume requirements.
Data Presentation: Linearity and Range Comparison
The following table summarizes the typical linearity and range parameters for the quantification of this compound or structurally similar compounds using UPLC-MS/MS and Capillary Electrophoresis. It is important to note that the data for this compound is extrapolated from methods validated for adenine and other Tenofovir impurities due to the limited availability of public data for this specific analyte.
| Parameter | UPLC-MS/MS | Capillary Electrophoresis (with UV detection) |
| Analyte | This compound (representative) | This compound (representative) |
| Linearity Range | 0.5 ng/mL - 500 ng/mL | 1 µg/mL - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.995 | > 0.990 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1 µg/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 100 µg/mL |
Experimental Protocols
Detailed experimental protocols for the two compared methods are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.
Primary Method: UPLC-MS/MS
This method is highly sensitive and selective, making it suitable for the quantification of trace-level impurities like this compound in active pharmaceutical ingredients (APIs) and drug products.
1. Sample Preparation:
-
Accurately weigh and dissolve the Tenofovir Disoproxil Fumarate sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Prepare a series of calibration standards and quality control (QC) samples by spiking known amounts of a certified this compound reference standard into the diluent.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 176.1 -> Product ion (Q3) m/z 135.1 (quantifier) and m/z 119.1 (qualifier).
-
Internal Standard (optional, e.g., isotope-labeled analog): To be determined based on the selected standard.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).
-
Quantify this compound in the samples using the regression equation.
Alternative Method: Capillary Electrophoresis (CE)
Capillary electrophoresis offers an orthogonal separation mechanism to liquid chromatography and can be a valuable tool for impurity profiling.
1. Sample Preparation:
-
Prepare samples and calibration standards as described for the UPLC-MS/MS method, using the background electrolyte as the diluent.
2. CE Conditions:
-
Instrument: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm i.d., 50 cm total length (40 cm effective length).
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5.
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 260 nm.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Use linear regression to assess linearity and determine the R² value.
-
Calculate the concentration of the impurity in the samples based on the calibration curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method validation process.
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of analytical method validation parameters.
Navigating the Analytical Maze: A Comparative Guide to the Detection of (Z)-9-Propenyladenine
For Immediate Release
In the landscape of pharmaceutical quality control, the accurate detection and quantification of potential genotoxic impurities (PGIs) are of paramount importance to ensure drug safety and efficacy. (Z)-9-Propenyladenine, a known mutagenic impurity associated with the antiretroviral drug Tenofovir Disoproxil Fumarate, presents a significant analytical challenge due to the low levels at which it must be controlled. This guide offers a comparative overview of analytical methodologies for the detection of this compound, tailored for researchers, scientists, and drug development professionals.
The Challenge of Trace-Level Detection
As a potential genotoxic impurity, the permissible daily intake of this compound is strictly limited, necessitating highly sensitive and specific analytical methods for its detection and quantification in drug substances and products. The choice of analytical detector is a critical factor that dictates the achievable sensitivity, selectivity, and overall performance of the method. High-Performance Liquid Chromatography (HPLC) coupled with various detectors stands as the primary technique for the analysis of such impurities.
While specific, publicly available comparative studies on the detection limits for this compound are limited, we can infer the expected performance based on the established capabilities of different analytical detectors for similar genotoxic impurities. The most common detectors employed for this purpose are Ultraviolet (UV) and Mass Spectrometry (MS).
Comparison of Detection Limits: A Methodological Overview
The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical component of analytical method validation, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For genotoxic impurities, achieving ultra-low LODs and LOQs is essential.
Table 1: Comparison of Estimated Detection Limits for this compound
| Detector | Estimated Limit of Detection (LOD) | Estimated Limit of Quantification (LOQ) | Key Strengths | Key Limitations |
| HPLC-UV | Typically in the low ppm range (e.g., 1-5 ppm) | Typically in the mid-to-high ppm range (e.g., 3-15 ppm) | Robust, cost-effective, widely available | Lower sensitivity compared to MS, potential for interference from co-eluting impurities |
| LC-MS/MS | Sub-ppm levels (e.g., < 0.1 ppm) | Sub-ppm to low ppm levels (e.g., 0.1 - 1 ppm) | High sensitivity and selectivity, structural confirmation capabilities | Higher cost and complexity, potential for matrix effects |
Experimental Protocols: A Generalized Approach
The development and validation of an analytical method for this compound would typically follow the principles outlined in the International Council for Harmonisation (ICH) guidelines. Below are generalized experimental protocols for HPLC-UV and LC-MS/MS methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To determine the limit of detection and quantification of this compound in a drug substance.
Materials:
-
This compound reference standard
-
Tenofovir Disoproxil Fumarate drug substance
-
HPLC grade acetonitrile, methanol, and water
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution to cover a range of concentrations expected to bracket the LOQ and LOD.
-
Sample Preparation: Accurately weigh the drug substance and dissolve it in a suitable diluent to a known concentration.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance.
-
-
Data Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Objective: To achieve lower detection and quantification limits for this compound.
Materials:
-
Same as for HPLC-UV, with the addition of a suitable internal standard.
-
LC-MS/MS system with an electrospray ionization (ESI) source.
Procedure:
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but an internal standard is typically added to all solutions to improve accuracy and precision.
-
Chromatographic Conditions: Similar to HPLC-UV, but often with modifications to be compatible with the MS detector (e.g., using volatile mobile phase additives).
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the ionization efficiency of this compound.
-
Multiple Reaction Monitoring (MRM): Select specific precursor-to-product ion transitions for this compound and the internal standard to ensure high selectivity and sensitivity.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the LOD and LOQ based on the signal-to-noise ratio of the MRM transitions.
-
Visualizing the Workflow
To better understand the logical flow of determining the detection limits of this compound, the following diagram illustrates a generalized experimental workflow.
Caption: Generalized workflow for determining the detection limits of this compound.
Conclusion
The selection of an appropriate analytical detector is a critical decision in the development of methods for the control of genotoxic impurities like this compound. While HPLC-UV provides a robust and widely accessible platform, LC-MS/MS offers significantly lower detection limits, which are often necessary to meet the stringent regulatory requirements for PGIs. The choice between these detectors will depend on the specific analytical needs, available resources, and the required sensitivity of the assay. Further research and publication of direct comparative studies would be invaluable to the pharmaceutical industry in optimizing the analytical control strategies for this and other critical impurities.
Safety Operating Guide
Safe Disposal of (Z)-9-Propenyladenine: A Procedural Guide
Researchers, scientists, and drug development professionals must follow structured protocols to manage waste containing (Z)-9-Propenyladenine, from the point of generation to final collection by environmental health and safety (EHS) personnel or a licensed waste disposal contractor.
Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate personal protective equipment.
-
Gloves: Use chemical-resistant gloves.
-
Eye Protection: Safety goggles or glasses with side-shields are necessary to prevent eye contact.
-
Lab Coat: A lab coat or other suitable protective clothing should be worn to prevent skin exposure.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a suitable respirator should be used, as indicated by a risk assessment.
-
Ventilation: Whenever possible, handle this compound in a well-ventilated area or a laboratory fume hood.
Step-by-Step Disposal Procedures
The disposal of this compound should follow a systematic process, encompassing waste identification, segregation, accumulation, and final disposal.
1. Waste Identification and Segregation:
-
Labeling: All containers with waste containing this compound must be clearly labeled as "Hazardous Waste." The label should also list all constituents, including solvents and their approximate percentages. The date of waste accumulation must be clearly marked.
-
Segregation: It is good practice to segregate this compound waste from other chemical waste streams to prevent potential reactions. Incompatible wastes must be stored separately.[3]
2. Waste Accumulation and Storage:
-
Containers: Use containers that are compatible with the waste material. For solid this compound, a securely sealed container is appropriate. For solutions, ensure the container is leak-proof and has a properly fitting cap. Avoid using metal containers for acidic solutions.[4] Leave adequate headspace in liquid waste containers to allow for expansion.
-
Satellite Accumulation Areas (SAAs): Store this compound waste in a designated SAA within the laboratory. These areas must be under the control of the generator and located at or near the point of generation. The SAA should have secondary containment.[3]
3. Disposal of Solid this compound:
-
Carefully collect solid waste in a labeled, leak-proof container.
-
Ensure the container is securely sealed to prevent the release of dust.
-
Store the container in the designated SAA.
4. Disposal of this compound Solutions:
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[5] Collect all aqueous solutions in a labeled, leak-proof container.
-
Solvent-Based Solutions: Solutions of this compound in organic solvents should be collected in a separate, appropriately labeled container designated for flammable or organic waste, following your institution's guidelines for solvent waste disposal.
5. Spill Cleanup:
In the event of a spill:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill.
-
For liquid spills, use an inert absorbent material to clean up the substance.[5]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Place all contaminated materials (absorbent, PPE, etc.) into a sealed and labeled waste container.
-
Decontaminate the surface with a suitable solvent, such as alcohol, and dispose of the cleaning materials as hazardous waste.
6. Request for Waste Pickup:
Once the waste container is full or has been in storage for the maximum allowable time according to institutional and local regulations, submit a request for pickup to your institution's EHS department.
Data Presentation
| Characteristic | Information | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 1464851-21-5 | [6] |
| Molecular Formula | C8H9N5 | [6] |
| Appearance | Not Available | [6] |
| Molecular Weight | 175.2 | [6] |
| Storage | 2-8°C Refrigerator | [6] |
| Known Hazard | Mutagenic impurity | [1][2] |
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are not provided in the search results. The primary context of this compound is as an impurity in Tenofovir Disoproxil.
Mandatory Visualization
Caption: Disposal workflow for this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 9-Propenyladenine | C8H9N5 | CID 71812668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nswai.org [nswai.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. benchchem.com [benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Essential Safety and Operational Guide for Handling (Z)-9-Propenyladenine
Hazard Identification and Summary
(Z)-9-Propenyladenine is identified as a mutagenic impurity of Tenofovir Disoproxil.[1][2][3] Due to its classification as a mutagen, it should be handled with extreme caution to avoid exposure. The primary routes of exposure are inhalation, skin contact, and ingestion.[4]
Summary of Potential Hazards:
| Hazard Class | Description | Primary Routes of Exposure |
| Mutagenicity | May cause genetic defects. | Inhalation, Dermal, Ingestion |
| Acute Toxicity | While specific data is unavailable, adenine and its derivatives can be toxic if swallowed.[5][6] | Ingestion, Inhalation, Dermal |
| Irritation | May cause skin and eye irritation upon contact. | Dermal, Ocular |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the hazardous material. The following table outlines the recommended PPE for handling this compound.
Recommended Personal Protective Equipment:
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[5] |
| Hands | Chemical-Resistant Gloves (Nitrile) | Double gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated or torn.[5] Do not wear gloves outside of the designated work area. |
| Body | Laboratory Coat (long-sleeved) or Disposable Gown | A fully fastened lab coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable gown that closes in the back is recommended.[7][8] |
| Respiratory | N95 Respirator or Higher | Required when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol generation.[7] All respirator use must be in accordance with a respiratory protection program. |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory.[9] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is critical for minimizing exposure and preventing contamination.
Step-by-Step Handling Procedures:
-
Designated Work Area: All work with this compound, especially the handling of the solid form, must be conducted in a designated area within a certified chemical fume hood.[9] The work area should be clearly marked with a sign indicating "CAUTION – MUTAGENIC COMPOUND, Authorized Personnel Only".
-
Pre-Operational Checks: Before starting any work, ensure that the chemical fume hood is functioning correctly, and all necessary PPE is available and in good condition. Verify the location and accessibility of the nearest safety shower and eyewash station.
-
Weighing the Compound:
-
Perform all weighing operations within the chemical fume hood.
-
Use a disposable weighing paper or a tared container to prevent contamination of the balance.
-
Handle the solid compound with care to avoid generating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
Keep containers closed whenever possible.
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment in the designated work area after use. A 10% bleach solution followed by a rinse with 70% ethanol is a common practice for decontaminating surfaces after working with mutagens, but compatibility with all surfaces and equipment should be verified.
-
Carefully remove and dispose of all contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.[10]
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be tightly sealed and clearly labeled as "MUTAGENIC".
-
Store in a locked cabinet or refrigerator to restrict access.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | All solid waste, including contaminated weighing paper, pipette tips, and tubes, must be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing this compound in a sealed, shatter-resistant container that is clearly labeled. Do not dispose of this waste down the drain.[1][11] |
| Contaminated PPE | All used PPE, including gloves, disposable gowns, and respirator cartridges, must be disposed of in the designated solid hazardous waste container.[12] |
| Sharps | Needles and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.[12] |
All hazardous waste must be disposed of through the institution's EHS department in accordance with local, state, and federal regulations.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: A workflow diagram for the safe handling of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. westliberty.edu [westliberty.edu]
- 7. Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens [policies.unc.edu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. uwlax.edu [uwlax.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
